Cy5.5-SE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMDXTIMIZCSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N3O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Cy5.5-SE and its chemical properties
An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, applications, and experimental protocols for Cy5.5-SE, a near-infrared fluorescent dye.
Introduction to this compound
Cyanine5.5 succinimidyl ester (this compound) is a reactive, near-infrared (NIR) fluorescent dye widely utilized in biological research for labeling proteins, antibodies, peptides, and other biomolecules.[1] Its succinimidyl ester (SE) functional group readily reacts with primary amines on target molecules to form stable covalent bonds.[2] The fluorescence emission of Cy5.5 in the NIR region of the spectrum offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[3] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual representations of common experimental workflows.
Chemical and Physical Properties
This compound is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine bridge.[4] The specific properties of this compound can vary slightly between suppliers, primarily due to differences in the counter-ion and the degree of sulfonation which affects water solubility. The non-sulfonated form is typically soluble in organic solvents like DMSO and DMF, while sulfonated versions exhibit enhanced water solubility.[5]
General Chemical Properties
| Property | Value | Source(s) |
| Synonyms | Cyanine5.5 NHS ester, Cy5.5 succinimidyl ester | [4] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [6] |
| Reactivity | Primary amines | [7] |
| Solubility | Soluble in DMSO, DMF | [6][8] |
| Storage | Store at -20°C, protect from light | [6][9] |
Spectral Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~673-684 nm | [3][6][8] |
| Emission Maximum (λem) | ~694-710 nm | [3][6][10] |
| Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | [6][8] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [6][8] |
| Closest Laser Line | 680 nm | [8] |
Experimental Protocols
Antibody Labeling with this compound
This protocol outlines the general steps for conjugating this compound to an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[11]
-
-
Dye Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[2]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[11]
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x CF)] / ε_protein
-
Dye Concentration (M) = A₆₇₅ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the supplier), ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG), and ε_dye is the molar extinction coefficient of Cy5.5.
-
-
Experimental Workflow for Flow Cytometry
Caption: Workflow for cell analysis using a Cy5.5-conjugated antibody in flow cytometry.
In Vivo Imaging Workflow
Caption: General workflow for in vivo imaging using a Cy5.5-labeled probe.
Application Example: Signaling Pathway Analysis
Cy5.5-labeled antibodies can be used to analyze intracellular signaling pathways, such as the JAK-STAT pathway, by detecting phosphorylated proteins. For example, a Cy5.5-conjugated antibody against phosphorylated STAT3 (pSTAT3) can be used to quantify the activation of this pathway in response to stimuli.
Caption: Simplified JAK-STAT signaling pathway with detection of pSTAT3 by a Cy5.5-labeled antibody.
Conclusion
This compound is a versatile and powerful tool for fluorescently labeling biomolecules for a wide range of applications, from cellular analysis by flow cytometry to in vivo imaging in animal models. Its near-infrared fluorescence properties provide high sensitivity and low background, making it an excellent choice for demanding imaging applications. By following the detailed protocols and understanding the chemical properties outlined in this guide, researchers can effectively utilize this compound to advance their scientific discoveries.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. akinainc.com [akinainc.com]
- 9. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to Cy5.5-SE: Properties, Protocols, and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of Cy5.5 Succinimidyl Ester (SE), a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules. We will cover its core spectral and physicochemical properties, detailed experimental protocols for conjugation, and its applications in various research fields, including in vivo imaging and immunofluorescence.
Core Properties of Cy5.5-SE
Cy5.5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum.[1] This spectral range is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2][3] The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester is the most common amine-reactive functional group used to conjugate the Cy5.5 dye to primary amines (R-NH₂) on proteins, peptides, and amine-modified oligonucleotides.[1][4] Cy5.5 conjugates are known to be pH-insensitive between pH 4 and 10.[1]
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~675 - 684 nm | [5][6] |
| Emission Maximum (λem) | ~694 - 710 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [6] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][4] |
| Reactivity | Primary amines | [1][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [6][7] |
| Storage Conditions | Store at -20°C, protected from light, desiccate | [5][8] |
Principle of Amine-Reactive Labeling
The core of the labeling process is the acylation reaction between the Cy5.5 NHS ester and a primary amine. This reaction targets the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues. The NHS ester reacts with the nucleophilic amine in a buffer with a slightly alkaline pH (typically 8.5-9.0) to form a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the target molecule for reaction with the dye.[10][11]
Experimental Protocols
This section provides a detailed methodology for labeling an antibody with this compound. The principles can be adapted for other proteins.
-
Protein Purity and Concentration: The antibody should be purified and at a concentration of at least 2 mg/mL for efficient labeling.[12][13]
-
Buffer Selection: The protein must be in an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.5-9.0) or PBS.[10][13] If the buffer contains Tris or glycine, dialysis is required to exchange the buffer.[10]
-
Dye-to-Protein Ratio: The optimal molar ratio of dye to protein needs to be determined empirically. A starting point of a 10:1 molar ratio is often recommended.[13][14] Over-labeling can lead to solubility issues and fluorescence quenching.[12]
This protocol is for labeling approximately 1 mg of an antibody.
A. Reagent Preparation
-
Antibody Solution: Prepare 100 µL of the antibody at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[10][15]
-
This compound Stock Solution: Immediately before use, bring the vial of this compound to room temperature.[9] Add anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[10][13] Vortex until fully dissolved.[13]
B. Labeling Reaction
-
Add the calculated amount of this compound stock solution to the antibody solution. For a 10:1 molar ratio, this is typically a small volume (e.g., 5-10 µL).[10][14]
-
Mix gently by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.[13]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10][12] Gentle mixing on a rotary shaker is recommended.[10]
C. Purification of the Labeled Conjugate
-
Prepare a spin desalting column (e.g., Sephadex G-25) by centrifuging to remove the storage buffer.[10][15] Wash the column resin multiple times with an elution buffer like PBS.[9][15]
-
Load the entire reaction mixture onto the center of the prepared column.[15]
-
Centrifuge the column (e.g., at ~1,500 x g for 2 minutes) to collect the eluate.[10][15] The larger, labeled antibody will pass through, while the smaller, unconjugated dye molecules are retained by the resin.[9]
-
Repeat the elution with a second spin column if necessary to ensure complete removal of free dye.[15]
D. Storage and Characterization
-
Store the purified conjugate in a light-protected tube at 4°C for short-term use or at -20°C (with 20-30% glycerol) for long-term storage.[10][15]
-
(Optional) Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5). The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - CF_280 × A_max) × ε_dye)
Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy5.5 (see Table 1).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.03-0.05).[6][7]
-
Key Applications
The favorable near-infrared properties of Cy5.5 make it a versatile tool for numerous applications.
Cy5.5 is extensively used for in vivo imaging in small animal models to study disease processes, monitor therapeutic responses, and track the biodistribution of biomolecules or nanoparticles.[2][16] Its NIR emission minimizes signal absorption and scattering by biological tissues, enabling visualization at greater depths.[2]
Experimental Protocol: In Vivo Biodistribution Study
-
Animal and Probe Preparation: Prepare healthy or tumor-bearing mice according to IACUC protocols. Prepare the Cy5.5-labeled agent at the desired concentration in a sterile vehicle like PBS.[17]
-
Probe Administration: Administer the probe to a cohort of mice (typically 3-5 per time point), often via intravenous injection.[17]
-
In Vivo Imaging: At predetermined time points (e.g., 1h, 4h, 24h, 48h), anesthetize the animals and acquire whole-body images using an in vivo imaging system equipped with appropriate filters (e.g., Excitation: ~675 nm, Emission: ~720 nm).[17][18]
-
Ex Vivo Analysis: At the final time point, euthanize the animals. Perfuse with saline, and carefully dissect major organs (liver, spleen, kidneys, lungs, tumor, etc.).[17]
-
Data Quantification: Arrange the organs in the imaging chamber, acquire a final fluorescence image, and quantify the signal intensity per organ to determine the biodistribution profile.[17]
Cy5.5-labeled antibodies are also valuable reagents for a variety of standard immunoassays.
-
Immunofluorescence (IF): Used for staining cells or tissue sections. The protocol involves cell fixation, permeabilization (for intracellular targets), blocking, incubation with the Cy5.5-labeled primary or a secondary antibody, and visualization with a fluorescence microscope.[19]
-
Flow Cytometry: Its far-red emission allows it to be easily incorporated into multicolor panels with minimal spectral overlap with dyes in the blue, green, and yellow channels.[3]
-
ELISA and Western Blotting: Cy5.5-conjugates can be used as detection reagents in various plate-based assays and for quantitative Western blotting, offering a fluorescent alternative to traditional enzymatic detection methods.[3][10]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lifetein.com [lifetein.com]
- 3. chempep.com [chempep.com]
- 4. abpbio.com [abpbio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 7. goldbio.com [goldbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. drmr.com [drmr.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. abcam.com [abcam.com]
- 16. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to Cy5.5 Succinimidyl Ester: Mechanism of Action and Bioconjugation Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Cy5.5 succinimidyl ester (also known as Cy5.5 NHS ester), a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of biomolecules. We will explore its core mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for its application in bioconjugation.
Core Mechanism of Action: Amine-Reactive Labeling
Cy5.5 succinimidyl ester is an amine-reactive fluorescent probe. Its utility in labeling proteins, antibodies, peptides, and amine-modified oligonucleotides stems from the specific and efficient reaction between the N-hydroxysuccinimidyl (NHS) ester functional group and primary aliphatic amines (R-NH₂).[1]
The fundamental reaction is a nucleophilic acyl substitution . Here, the unprotonated primary amine on a biomolecule—most commonly the ε-amino group of a lysine (B10760008) residue—acts as a nucleophile.[2] It attacks the highly electrophilic carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond between the Cy5.5 dye and the biomolecule, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4]
This conjugation chemistry is highly dependent on pH. The reaction rate is significantly influenced by the protonation state of the primary amine.[2] An optimal pH range of 8.3 to 9.0 is recommended to ensure the amine group is sufficiently deprotonated and thus, highly nucleophilic.[2][5][6] Below this range, the reaction slows considerably. Conversely, at a pH above 9.5, the competing reaction of NHS ester hydrolysis increases, which can reduce labeling efficiency.[2][7]
Quantitative Data Summary
The photophysical properties of Cy5.5 are critical for designing fluorescence-based experiments. The following table summarizes key quantitative data for Cy5.5 succinimidyl ester. Note that slight variations may exist between suppliers due to different measurement conditions.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~673-684 nm | [1][8][9][10] |
| Emission Maximum (λem) | ~694-710 nm | [1][8][9][10] |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | [1][8] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [8][9][10] |
| Molecular Weight (MW) | ~767.7 g/mol | [8] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary Amines | [1][11] |
| Recommended Storage | ≤ -15°C, desiccated, protected from light | [1][5] |
| Solubility | DMSO, DMF | [1][8] |
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general, comprehensive workflow for conjugating Cy5.5 succinimidyl ester to a protein, such as an antibody.
Materials and Reagent Preparation
-
Protein Solution:
-
The protein should be at a concentration of 2-10 mg/mL for optimal labeling.[12][13]
-
Crucially, the protein must be in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.[14][15]
-
If necessary, perform buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using dialysis or a spin desalting column.[5]
-
-
Cy5.5 NHS Ester Stock Solution:
-
The NHS ester is moisture-sensitive and should be dissolved immediately before use.[2]
-
Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 10 mg/mL in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][5] Vortex thoroughly to ensure complete dissolution.
-
-
Reaction Buffer:
Labeling Reaction Procedure
-
Adjust Protein Solution pH: If the protein is in a neutral buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to the optimal range of 8.5-9.0 for the reaction.[5][12]
-
Calculate Reagent Volumes: The optimal molar ratio of dye to protein can vary but a common starting point is a 10:1 to 20:1 molar excess of Cy5.5 NHS ester to the protein.[4][5] This ratio may need to be optimized to achieve the desired Degree of Labeling (DOL).
-
Initiate the Reaction:
Purification of the Labeled Conjugate
It is imperative to remove unconjugated "free" dye from the labeled protein to prevent high background signals in downstream applications.[18]
-
Spin Column / Gel Filtration: This is a rapid and effective method for separating the larger protein conjugate from the smaller, unbound dye molecules.[18]
-
Prepare a spin desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin with an appropriate elution buffer (e.g., PBS, pH 7.4).[18][19]
-
Carefully apply the entire reaction mixture to the center of the resin bed.[18]
-
Centrifuge the column to elute the purified, labeled protein.[14][18] The smaller, free dye molecules are retained by the resin.[18]
-
Characterization: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.[19][20]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of Cy5.5, approximately 675 nm (A_max).[19]
-
Calculate Concentrations:
-
Dye Concentration (M): [Cy5.5] = A_max / (ε_dye * path length) (Where ε_dye is the molar extinction coefficient of Cy5.5, e.g., 190,000 M⁻¹cm⁻¹)
-
Corrected Protein Absorbance: A correction factor (CF) is required to account for the dye's absorbance at 280 nm. Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀) (The CF₂₈₀ for Cy5.5 is typically around 0.03-0.05)[10]
-
Protein Concentration (M): [Protein] = Corrected A₂₈₀ / (ε_protein * path length) (Where ε_protein is the molar extinction coefficient of your specific protein, e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[19]
-
-
Calculate DOL: DOL = [Cy5.5] / [Protein]
An optimal DOL is typically between 2 and 7 for antibodies to maximize signal without causing self-quenching.[4]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. acebiolab.com [acebiolab.com]
- 8. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 9. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. jenabioscience.com [jenabioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Degree of labeling (DOL) step by step [abberior.rocks]
Understanding Cy5.5-SE for Amine Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye widely utilized for covalently labeling biomolecules. This document details the core principles of this compound chemistry, experimental protocols for amine labeling, and key quantitative data to empower researchers in their experimental design and execution.
Core Principles of this compound Labeling
Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain.[1][2] This structure results in a high extinction coefficient and fluorescence emission in the near-infrared spectrum, making it an ideal probe for in-vivo imaging due to reduced background autofluorescence and deeper tissue penetration.[3][4]
The Cy5.5 molecule is functionalized with an N-hydroxysuccinimide (NHS) ester group, rendering it reactive towards primary amines (-NH2).[5][6] This allows for the straightforward covalent labeling of various biomolecules, including proteins, peptides, antibodies, and amine-modified nucleic acids.[7][8][9] The reaction between the Cy5.5-NHS ester and a primary amine forms a stable amide bond.[5][] This labeling reaction is highly pH-dependent, with optimal conditions typically occurring at a slightly alkaline pH of 8.3-8.5.[1][8][11] At this pH, the primary amino groups are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.[8][11]
Quantitative Data
The photophysical and chemical properties of this compound are critical for experimental design and data analysis. The following table summarizes key quantitative data for Cy5.5 and its NHS ester derivative.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | |
| Emission Maximum (λem) | ~694 nm | |
| Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ | [6][12] |
| Molecular Weight (this compound) | Varies by salt form (e.g., ~1317.7 g/mol for triethylammonium (B8662869) salt) | |
| Quantum Yield (Cy5) | ~0.2 | [12] |
| Optimal pH for Labeling | 8.3 - 8.5 | [1][8] |
| Solubility | Soluble in DMSO and DMF | [8] |
| Storage Conditions | -20°C, protected from light | [1] |
Experimental Protocols
The following sections provide detailed methodologies for a typical amine labeling experiment using this compound.
Reagent Preparation
3.1.1. Biomolecule Solution:
-
The biomolecule to be labeled must be in an amine-free buffer.[1][13] Buffers containing Tris or glycine (B1666218) are not suitable as they will compete for reaction with the this compound.[13][14]
-
Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES.[13]
-
The pH of the biomolecule solution should be adjusted to 8.3-8.5 using 1 M sodium bicarbonate or a similar base.[1][8]
-
For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[1]
3.1.2. This compound Stock Solution:
-
Immediately before use, dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mM.[1][8]
-
Vortex the solution to ensure the dye is fully dissolved.[1]
Labeling Reaction
The molar ratio of this compound to the biomolecule is a critical parameter that influences the degree of labeling (DOL). A common starting point for antibody labeling is a 10:1 molar ratio of dye to protein.[1]
-
Slowly add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.[1]
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.[1]
-
After the incubation period, the reaction can be stopped by adding a quencher reagent or by proceeding directly to the purification step.[15]
Purification of the Labeled Conjugate
Purification is essential to remove unreacted this compound and hydrolyzed dye, which can interfere with downstream applications.[4]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger labeled biomolecule from the smaller, free dye molecules.[4][13] Spin columns are a rapid option for smaller sample volumes.[4][16]
-
Dialysis: This method can also be used to remove free dye, although it is generally a slower process.[13]
Characterization of the Conjugate
After purification, it is important to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. The DOL can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).[4]
Visualizations
Amine Labeling Reaction
The following diagram illustrates the chemical reaction between this compound and a primary amine on a biomolecule, resulting in a stable amide bond.
Caption: this compound reacts with a primary amine to form a stable conjugate.
Experimental Workflow
This diagram outlines the key steps involved in a typical this compound labeling experiment, from reagent preparation to the final characterization of the labeled biomolecule.
Caption: Workflow for labeling biomolecules with this compound.
Applications
Cy5.5-labeled biomolecules are instrumental in a variety of research and development applications, including:
-
In Vivo Imaging: Tracking the biodistribution of therapeutic agents and imaging disease states.[3][6]
-
Targeted Drug Delivery: Visualizing the accumulation of drugs at specific target sites.[3]
-
Fluorescence Microscopy and Flow Cytometry: Detecting and quantifying specific proteins or cells.[5][7]
-
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. acebiolab.com [acebiolab.com]
- 9. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. abcam.com [abcam.com]
- 16. assaygenie.com [assaygenie.com]
A Technical Guide to the Quantum Yield and Photostability of Cy5.5-SE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine (B1664457) 5.5 succinimidyl ester (Cy5.5-SE), a widely utilized far-red fluorescent dye. Focusing on its quantum yield and photostability, this document offers quantitative data, detailed experimental protocols, and logical workflows to aid in the effective application of this fluorophore in research and drug development.
Core Photophysical Properties of this compound
Cyanine 5.5 (Cy5.5) is a fluorescent dye that belongs to the cyanine family, known for its high molar extinction coefficient and good quantum yield in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and oligonucleotides. This makes this compound a valuable tool for a variety of fluorescence-based applications, including in vivo imaging, where background autofluorescence from biological tissues is minimized.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative photophysical properties of this compound and the related Cy5-SE for comparison. It is important to note that these values can be influenced by the local chemical environment, including solvent, pH, and conjugation to a biomolecule.
| Property | This compound | Cy5-SE | Reference |
| Excitation Maximum (λex) | ~675 nm | ~649 nm | [3] |
| Emission Maximum (λem) | ~694 nm | ~666 nm | [3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | 0.28, 0.2[2] | 0.2[5] | [2][5] |
Note: The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.[6][7] Variations in reported quantum yield values can arise from different measurement conditions and standards used.
Photostability of this compound
Photostability, or the resistance of a fluorophore to photodegradation (photobleaching) upon exposure to excitation light, is a critical parameter for applications requiring long or intense illumination, such as single-molecule studies and time-lapse imaging.
While Cy5.5 is generally considered to have good photostability, it is susceptible to photobleaching, primarily through reactions with reactive oxygen species (ROS) generated during the fluorescence process.[4] Its photostability is generally considered to be lower than that of some more modern dyes like the Alexa Fluor series (e.g., Alexa Fluor 647).[3][4] Factors that can influence the photostability of Cy5.5 include:
-
Excitation Light Intensity: Higher intensity leads to a faster rate of photobleaching.[4]
-
Presence of Oxygen: Molecular oxygen contributes to the formation of ROS, which can chemically damage the fluorophore.[4]
-
Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the medium can affect photostability.[4]
-
Antifade Reagents: The use of commercially available or homemade antifade reagents in the mounting medium or imaging buffer can significantly enhance photostability.[4]
Experimental Protocols
The following sections detail standardized protocols for the characterization and use of this compound.
Protocol for Labeling Proteins with this compound
This protocol describes the covalent conjugation of this compound to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[8]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar ratio of dye to protein (typically between 5:1 and 15:1).
-
Slowly add the this compound solution to the protein solution while gently vortexing.[8]
-
Incubate the reaction in the dark at room temperature for 60-90 minutes with gentle stirring.[8]
-
-
Quenching:
-
(Optional) Add the quenching reagent to stop the reaction by reacting with any excess this compound.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.[8]
-
Collect the fractions containing the purified Cy5.5-labeled protein.
-
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The relative method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[9]
Materials:
-
This compound solution of unknown quantum yield
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 800)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Solvent (e.g., ethanol (B145695) or PBS)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
Measure Absorbance: Record the absorbance spectrum for each dilution of the sample and the standard using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
Protocol for Assessing Photostability
This protocol provides a method to quantify the photobleaching rate of this compound in a microscopy experiment.[4]
Materials:
-
Cy5.5-labeled sample (e.g., immobilized on a glass coverslip)
-
Fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm)
-
Imaging buffer (with or without antifade reagents)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a sample with immobilized Cy5.5-labeled molecules.
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Focus on the region of interest.
-
Set the excitation laser power to a level relevant for your intended experiments.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view. Use consistent acquisition parameters (exposure time, laser power, frame interval) throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the Cy5.5-labeled structures in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Visualizations
Experimental Workflow for Protein Labeling and Fluorescence Microscopy
Caption: Workflow for this compound protein labeling and subsequent use in fluorescence microscopy.
Decision Logic for Quantum Yield Measurement Method
Caption: Decision tree for selecting a quantum yield measurement method.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.uci.edu [chem.uci.edu]
A Technical Guide to Cy5.5-SE and Other Cyanine Dyes for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Cy5.5-SE and a comparative analysis with other commonly used cyanine (B1664457) dyes in fluorescence microscopy. We delve into their photophysical properties, labeling chemistries, and experimental applications, offering detailed protocols and visual workflows to empower your research.
Introduction to Cyanine Dyes in Fluorescence Microscopy
Cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biological research and drug development.[1][2][3] Their bright fluorescence, photostability, and tunable spectral properties make them ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2][4] These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[3][5] The length of this chain largely determines the dye's absorption and emission wavelengths.[]
This guide focuses on this compound, a popular far-red fluorescent dye, and provides a comparative perspective against other key cyanine dyes to aid in the selection of the most appropriate fluorophore for your specific experimental needs.
Photophysical Properties: A Comparative Analysis
The selection of a fluorescent dye is critically dependent on its photophysical properties. These characteristics dictate the dye's brightness, the required excitation source, the appropriate emission filters, and its suitability for multiplexing experiments. The following table summarizes the key photophysical properties of Cy5.5 and other comparable cyanine and near-infrared (NIR) dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15* |
| Cy5 | ~649 | ~666-670 | ~250,000 | ~0.2 - 0.27 |
| Cy5.5 | ~675-678 | ~694-702 | ~250,000 | ~0.28 |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | ~0.36 |
| IRDye® 800CW | ~774-775 | ~789-792 | ~240,000 | N/A |
*Quantum yield is highly dependent on the local environment.[1]
Cy5.5 and Alexa Fluor 680 are spectrally similar, making them largely interchangeable in experimental setups.[7][8][9][10] IRDye® 800CW, with its excitation and emission in the near-infrared spectrum, offers advantages for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.[11][12]
The Chemistry of Labeling: this compound and Amine-Reactive Dyes
This compound is a Cy5.5 dye functionalized with an N-hydroxysuccinimidyl (NHS) ester group. This makes it an amine-reactive dye, capable of covalently bonding to primary amines (-NH₂) found on proteins (primarily on lysine (B10760008) residues) and other biomolecules.[4][13]
The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[14] This reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0).[4] It is important to note that hydrolysis of the NHS ester is a competing reaction in aqueous solutions, which can reduce labeling efficiency.[15][16][17]
Experimental Protocols
Antibody Labeling with this compound
This protocol provides a general procedure for labeling immunoglobulin G (IgG) antibodies with this compound. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody and application.[4]
Materials:
-
Purified IgG antibody (1-10 mg/mL in an amine-free buffer like PBS)[4]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[4]
-
Purification column (e.g., Sephadex G-25)[18]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (a common starting point is 10:1 to 20:1).[4]
-
Slowly add the dye stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13][18]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[18]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).
-
Calculate the DOL using the Beer-Lambert law. An optimal DOL is typically between 2 and 7.[4]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a bacteriostatic agent like sodium azide, and store at -20°C in 50% glycerol.[13]
-
Immunofluorescence Staining Protocol
This protocol outlines a typical workflow for indirect immunofluorescence staining of cells using a primary antibody and a Cy5.5-labeled secondary antibody.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
Cy5.5-labeled Secondary Antibody
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 10-20 minutes at room temperature.[19]
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5.5-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining (Optional):
-
Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for DAPI and Cy5.5.[19]
-
References
- 1. Cyanine - Wikipedia [en.wikipedia.org]
- 2. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. ibidi.com [ibidi.com]
Methodological & Application
Application Notes and Protocols: Cy5.5-SE Antibody Labeling for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of antibodies with Cyanine5.5 succinimidyl ester (Cy5.5-SE) and their subsequent application in flow cytometry. Cy5.5 is a bright, far-red fluorescent dye, making it an excellent choice for multiplexing experiments and for use in instruments with a 633 nm or 640 nm laser line.[1][2] The succinimidyl ester (SE) functional group readily reacts with primary amines on the antibody, forming a stable amide bond.[1][3]
I. Antibody Labeling with this compound
This protocol outlines the procedure for conjugating this compound to an antibody. The optimal molar ratio of dye to antibody should be determined empirically, but a common starting point is a 10:1 to 20:1 ratio.[1]
Materials
| Material/Reagent | Specifications | Storage |
| Antibody | Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS) | 4°C or -20°C |
| This compound | Amine-reactive succinimidyl ester | < -15°C, desiccated, protected from light |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | High-purity, anhydrous | Room temperature, desiccated |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.5-9.5 | Room temperature |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | Room temperature |
| Purification Column | Zeba™ Spin Desalting Columns (7K MWCO) or equivalent | Room temperature |
Experimental Protocol
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS or by using an antibody purification kit.[1]
-
The antibody concentration should ideally be between 0.5-5 mg/mL for optimal labeling.[4]
2. Preparation of Reagents:
-
Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.5 with 1 M NaOH and bring the final volume to 100 mL.[1]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure it is fully dissolved.[5]
3. Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of the 1 M sodium bicarbonate reaction buffer.[1] For example, add 10 µL of reaction buffer to 100 µL of antibody solution.
-
Add the calculated amount of this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Quenching the Reaction:
-
Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
5. Purification of the Labeled Antibody:
-
Remove the unconjugated dye and other small molecules using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO). Follow the manufacturer's instructions for the column.
-
Collect the purified, labeled antibody.
6. Determination of Degree of Labeling (DOL):
-
The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.[1]
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum for Cy5.5 (approximately 675 nm).
-
The optimal DOL for flow cytometry is typically between 2 and 7.[1]
7. Storage of the Labeled Antibody:
-
Store the purified Cy5.5-labeled antibody at 2-8°C, protected from light.[6] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C. Do not freeze and thaw repeatedly.
II. Flow Cytometry Staining Protocol
This protocol provides a general procedure for staining cell surface markers using the Cy5.5-labeled antibody.
Materials
| Material/Reagent | Specifications |
| Cy5.5-labeled Antibody | Prepared as described above |
| Flow Cytometry Staining Buffer | PBS with 1-2% BSA and 0.05-0.1% sodium azide |
| Cells in Suspension | Single-cell suspension at a concentration of 1 x 10^7 cells/mL |
| Fc Block (optional) | To block non-specific binding to Fc receptors |
| Viability Dye (optional) | To exclude dead cells from analysis |
Experimental Protocol
1. Cell Preparation:
-
Prepare a single-cell suspension of your target cells.[7]
-
Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-500 x g for 5 minutes at 4°C.[7]
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
2. Fc Receptor Blocking (Optional but Recommended):
-
If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[8]
3. Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.[9]
-
Add the predetermined optimal concentration of the Cy5.5-labeled antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C (on ice), protected from light.[6][7][10]
4. Washing:
-
Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-500 x g for 5 minutes at 4°C.[7]
-
Carefully decant the supernatant.
-
Repeat the wash step two more times to ensure removal of unbound antibody.[7]
5. (Optional) Viability Staining:
-
If a viability dye is to be used, follow the manufacturer's protocol for staining.
6. Resuspension and Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., 633 nm or 640 nm) and appropriate emission filters.
III. Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Reaction of this compound with an antibody's primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 3. abpbio.com [abpbio.com]
- 4. abcam.com [abcam.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. clyte.tech [clyte.tech]
- 8. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 9. biotium.com [biotium.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
Application Notes and Protocols for Cy5.5-SE Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of a peptide with Cyanine5.5 succinimidyl ester (Cy5.5-SE), a near-infrared fluorescent dye. This protocol is designed for researchers in various fields, including cell biology, pharmacology, and drug development, who require fluorescently labeled peptides for applications such as in vivo imaging, fluorescence microscopy, and receptor-ligand interaction studies. Cy5.5 is a bright and photostable dye, making it an excellent choice for sensitive detection in biological systems.[1] The succinimidyl ester (SE) reactive group efficiently labels free primary amines on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues, forming a stable amide bond.[2]
Data Presentation
The following table summarizes hypothetical quantitative data from a typical this compound peptide conjugation experiment. This data is provided as a reference for expected outcomes.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Peptide Amount | 1.0 | mg | Molecular Weight: 2500 Da |
| This compound Amount | 1.5 | mg | Molecular Weight: ~950 Da |
| Molar Ratio (Dye:Peptide) | 4:1 | A molar excess of the dye is used to ensure efficient labeling. | |
| Reaction Conditions | |||
| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH 8.3 | |
| Reaction Volume | 200 | µL | |
| Reaction Time | 2 | hours | At room temperature, protected from light. |
| Purification | |||
| Method | HPLC | High-Performance Liquid Chromatography | |
| Yield (post-purification) | 0.8 | mg | |
| Characterization | |||
| Absorbance (Peptide at 280 nm) | 0.45 | A | Corrected for dye absorbance at 280 nm. |
| Absorbance (Cy5.5 at 675 nm) | 0.85 | A | |
| Degree of Labeling (DOL) | 1.1 | Molar ratio of dye to peptide in the final conjugate. |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (lyophilized)
-
Cy5.5 succinimidyl ester (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][4][5]
-
Spectrophotometer
Preparation of Reagents
-
Peptide Solution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 5-10 mg/mL. Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
-
This compound Solution:
Peptide Conjugation Reaction
-
Slowly add the calculated volume of the this compound solution to the peptide solution while gently vortexing. A 4-10 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). Gentle mixing on a rotator can be beneficial.
Purification of the Labeled Peptide
It is crucial to remove unconjugated this compound from the labeled peptide.
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method for achieving high purity.
-
Use a reverse-phase C18 column.
-
Employ a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to separate the labeled peptide from the free dye and unlabeled peptide.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and 675 nm (for the Cy5.5 dye).
-
Collect the fractions containing the dual-wavelength peak corresponding to the Cy5.5-labeled peptide.
-
Lyophilize the collected fractions to obtain the purified product as a blue powder.[7]
-
-
Spin Columns/Gel Filtration: For rapid, small-scale purification.[1]
-
Select a resin with an appropriate molecular weight cut-off to separate the larger peptide-dye conjugate from the smaller, free dye.
-
Follow the manufacturer's protocol for column equilibration and sample loading.
-
Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule.
-
Dissolve a known amount of the purified, lyophilized Cy5.5-peptide conjugate in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, which is approximately 675 nm (A₆₇₅).[5]
-
Calculate the molar concentration of the Cy5.5 dye using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of Cy5.5 at 675 nm (ε_dye ≈ 250,000 M⁻¹cm⁻¹).
-
Calculate the concentration of the peptide. A correction factor is needed to account for the dye's absorbance at 280 nm.[6]
-
Corrected A₂₈₀ = A₂₈₀ - (A₆₇₅ × CF), where the correction factor (CF) for Cy5.5 is approximately 0.05.
-
Calculate the peptide concentration using its molar extinction coefficient at 280 nm.
-
-
DOL = (Molar concentration of dye) / (Molar concentration of peptide).
-
Storage
-
Lyophilized Conjugate: Store at -20°C or -80°C, desiccated and protected from light.
-
In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Peptides in solution are less stable.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for Cy5.5-peptide conjugation.
Application Example: G-Protein Coupled Receptor (GPCR) Signaling
A Cy5.5-labeled peptide ligand can be used to study its interaction with a G-protein coupled receptor (GPCR) on the cell surface. Binding of the fluorescently labeled peptide can be visualized and quantified to understand receptor activation and downstream signaling.
Caption: GPCR signaling initiated by a fluorescently labeled peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seeing Is Believing: Peptide-Based Fluorescent Sensors of Protein Tyrosine Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lubio.ch [lubio.ch]
Application Notes and Protocols for Cy5.5-SE Labeling of Oligonucleotides for In Vivo Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging due to their deep tissue penetration and minimal background autofluorescence.[1] Cy5.5, a cyanine (B1664457) dye, is a prominent NIR fluorophore with an emission maximum in the 700-750 nm range, making it exceptionally well-suited for tracking oligonucleotides in living organisms.[1][2] This document provides detailed application notes and protocols for the covalent labeling of amino-modified oligonucleotides with Cy5.5 N-hydroxysuccinimide (NHS) ester (Cy5.5-SE) for the purpose of in vivo tracking.
The labeling chemistry is based on the reaction between the NHS ester of Cy5.5 and a primary amine group incorporated into the oligonucleotide.[2][3] This reaction forms a stable amide bond, ensuring the integrity of the fluorescent tag during in vivo studies.[4] Proper purification of the labeled oligonucleotide is crucial to remove unconjugated dye, which can interfere with imaging and biodistribution studies.[2]
Key Data and Parameters
The following table summarizes essential quantitative data for the Cy5.5 dye and the labeling reaction.
| Parameter | Value | Notes |
| Cy5.5 Spectral Properties | ||
| Excitation Maximum (λex) | ~673-675 nm[2][3] | Varies slightly with solvent environment. |
| Emission Maximum (λem) | ~694-707 nm[2][3] | |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹[2][5] | In aqueous buffer. |
| Reaction Parameters | ||
| Recommended Dye:Oligo Molar Ratio | 5:1 to 15:1[4] | A higher excess can increase labeling efficiency but may necessitate more rigorous purification. |
| Typical Labeling Efficiency | >80%[4] | Can be assessed by HPLC or spectrophotometry. |
| Purification and Quality Control | ||
| Purification Yield (HPLC) | >85%[4] | High-performance liquid chromatography generally offers the highest purity. |
| Degree of Labeling (DOL) | ~1.0[4] | For singly-labeled oligonucleotides, a DOL close to 1.0 is ideal. |
| Correction Factor (CF260) for Cy5.5 | ~0.05 - 0.11[4][6] | Used in spectrophotometric quantification of labeled oligonucleotides. |
Experimental Protocols
Materials and Reagents
-
Amino-modified oligonucleotide (lyophilized, with a 5' or 3' primary amine modification)
-
This compound (N-hydroxysuccinimide ester), stored at -20°C, protected from light and moisture
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0. Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for labeling. [4]
-
Nuclease-free water
-
Purification columns (e.g., size-exclusion chromatography, reverse-phase HPLC)
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (B1210297), pH 5.2
Reagent Preparation
-
Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
Labeling Reaction
-
To the oligonucleotide solution, add the appropriate volume of the this compound stock solution to achieve the desired dye-to-oligonucleotide molar ratio (typically between 5:1 and 15:1).
-
Mix thoroughly by vortexing and then centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction for 1-2 hours at room temperature in the dark. For some systems, overnight incubation at 4°C may be beneficial.
Purification of the Labeled Oligonucleotide
It is critical to remove the unreacted this compound and any hydrolyzed dye from the labeled oligonucleotide. Several methods can be employed, with the choice depending on the required purity and available equipment.
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unconjugated dye.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the pellet in nuclease-free water or a suitable buffer (e.g., PBS).
Note: For in vivo applications, further purification by HPLC is highly recommended to ensure the removal of all free dye.
Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide.[4]
-
Use a C18 reverse-phase column.
-
Employ a gradient of acetonitrile (B52724) in a suitable buffer, such as triethylammonium (B8662869) acetate (TEAA).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~675 nm (for Cy5.5).
-
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the Cy5.5 dye.
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
Quality Control and Quantification
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and at the absorbance maximum of Cy5.5 (~675 nm, Amax).
-
Calculate the concentration of the oligonucleotide and the dye.
-
The Degree of Labeling (DOL) can be calculated using the following formula:[4] DOL = (Amax * ε_oligo) / ((A260 - (Amax * CF260)) * ε_dye) Where:
-
Amax is the absorbance at the Cy5.5 maximum.
-
A260 is the absorbance at 260 nm.
-
ε_oligo is the molar extinction coefficient of the oligonucleotide.
-
ε_dye is the molar extinction coefficient of Cy5.5.
-
CF260 is the correction factor for the dye's absorbance at 260 nm.
-
For a singly labeled oligonucleotide, the target DOL is approximately 1.0.[4]
The purity of the labeled oligonucleotide should be assessed by analytical HPLC or polyacrylamide gel electrophoresis (PAGE). A single, sharp peak or band corresponding to the labeled product should be observed.
Storage of Labeled Oligonucleotides
Store the purified, labeled oligonucleotide in a nuclease-free environment at -20°C, protected from light.[2] For long-term storage, lyophilized aliquots are recommended.
Visualizations
Caption: Experimental workflow for this compound labeling of oligonucleotides.
Caption: Chemical reaction of this compound with an amino-modified oligonucleotide.
References
Protocol for Cy5.5-SE Protein Conjugation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of proteins with Cyanine5.5 succinimidyl ester (Cy5.5-SE) and the subsequent purification of the resulting fluorescently labeled protein. Cy5.5 is a bright, far-red fluorescent dye commonly used for in vivo imaging, flow cytometry, and other fluorescence-based assays due to its high molar extinction coefficient and emission in a spectral region where background autofluorescence is minimal.[1] The succinimidyl ester (SE) group reacts efficiently with primary amino groups (e.g., on lysine (B10760008) residues) on proteins to form stable amide bonds.[2]
Proper execution of the conjugation and purification steps is critical for obtaining a high-quality, labeled protein with an optimal degree of labeling (DOL), which represents the average number of dye molecules per protein molecule.[1] Under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potentially compromise the biological activity of the protein.[1][3]
Experimental Workflow
Caption: Experimental workflow for Cy5.5 protein conjugation and purification.
Materials and Reagents
| Reagent/Material | Specifications |
| Protein of Interest | ≥ 2 mg/mL in an amine-free buffer |
| This compound (Succinimidyl Ester) | High purity, stored desiccated at ≤ -15°C[4] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | For dissolving this compound |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-9.3[5][6] |
| Purification Resin/Device | Size-Exclusion Chromatography (e.g., Sephadex G-25) column or Dialysis tubing (12-14 kDa MWCO)[5][7] |
| Purification Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~675 nm |
Experimental Protocols
Protein Preparation
It is crucial to ensure the protein solution is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the this compound dye.[1][5]
-
Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer. This can be achieved by dialysis against the Conjugation Buffer or by using a desalting column.[8]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the Conjugation Buffer for optimal labeling efficiency.[5][9] Protein concentrations below 2 mg/mL can significantly reduce the labeling efficiency.[5][10]
This compound Dye Preparation
The this compound dye is moisture-sensitive. To avoid hydrolysis, it should be dissolved in anhydrous DMSO or DMF immediately before use.[1][11]
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of 10 mg/mL or 10 mM.[1][5]
-
Vortex briefly to ensure the dye is completely dissolved.
Conjugation Reaction
The optimal molar ratio of dye to protein for labeling will vary depending on the protein and its concentration. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1][4]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[5] The volume of DMSO or DMF added should not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction mixture at room temperature for 1 hour with continuous stirring or rotation, protected from light.[4][12] Some protocols may suggest longer incubation times (e.g., overnight) at 4°C.[13]
Table 1: Recommended Molar Ratios of Dye to Protein
| Protein Type | Starting Molar Ratio (Dye:Protein) | Reference |
| General Proteins | 10:1 - 20:1 | [1] |
| Antibodies (IgG) | 5:1, 10:1, 15:1, or 20:1 | [4] |
Purification of the Conjugate
Purification is essential to remove unconjugated this compound dye, which can interfere with subsequent applications and lead to inaccurate determination of the degree of labeling.[3]
Method A: Size-Exclusion Chromatography (SEC) / Gel Filtration
This method is rapid and efficient for separating the labeled protein from the smaller, free dye molecules.[8][14]
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[5]
-
Load the entire conjugation reaction mixture onto the column.[5]
-
Elute the conjugate with PBS. The first colored fraction to elute will be the Cy5.5-labeled protein. The free dye will elute later.[5]
-
Combine the fractions containing the desired dye-protein conjugate.[5]
Method B: Dialysis
Dialysis is a simple and cost-effective method for removing small molecules from the protein sample.[8]
-
Transfer the conjugation reaction mixture into a dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 12-14 kDa.[7]
-
Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C. The volume of the dialysis buffer should be at least 200 times the sample volume.[15]
-
Perform at least three buffer changes over a period of 24 hours to ensure complete removal of the free dye.[7]
Characterization and Storage
Degree of Labeling (DOL) Calculation
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).[1]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~675 nm (A_max).
-
Calculate the concentration of the dye and the protein using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.[1]
Formulas for DOL Calculation:
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
DOL = Molar concentration of Dye / Molar concentration of Protein
Table 2: Parameters for DOL Calculation
| Parameter | Symbol | Value for Cy5.5 |
| Molar Extinction Coefficient of Dye | ε_dye | ~250,000 M⁻¹cm⁻¹ |
| Absorbance Maximum of Dye | λ_max | ~675 nm |
| Correction Factor at 280 nm | CF | ~0.04 - 0.05 |
Note: The exact molar extinction coefficient and correction factor may vary slightly between suppliers. Refer to the manufacturer's data sheet for the specific values for your this compound reagent.
An optimal DOL for most applications is typically between 2 and 10.[8][16]
Storage
Store the purified Cy5.5-protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA), divide the solution into aliquots, and store at -20°C or -80°C.[4][12] Avoid repeated freeze-thaw cycles.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abpbio.com [abpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. interchim.fr [interchim.fr]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Cy5.5-SE to Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the optimal molar ratio for labeling proteins with Cyanine5.5 succinimidyl ester (Cy5.5-SE). Adherence to these protocols is critical for achieving the desired degree of labeling (DOL), ensuring experimental reproducibility, and maintaining the biological activity of the conjugated protein.
Principle of Amine Labeling
This compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.[1][2] The reaction is highly pH-dependent, with optimal labeling achieved at a pH of 8.3-8.5.[2][3] At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.
dot
Caption: Chemical reaction between this compound and a primary amine on a protein.
Critical Parameters and Data
Accurate calculation of the molar ratio requires precise knowledge of several key parameters. The following table summarizes essential quantitative data for Cy5.5 and a common protein, Immunoglobulin G (IgG).
| Parameter | Symbol | Value | Reference |
| Cy5.5 Dye | |||
| Molar Extinction Coefficient at ~675 nm | ε_dye_ | 190,000 M⁻¹cm⁻¹ | [4] |
| Correction Factor at 280 nm | CF₂₈₀ | ~0.04 | |
| Molecular Weight (as triethylammonium (B8662869) salt) | MW_dye_ | ~1317.7 g/mol | [4] |
| Immunoglobulin G (IgG) | |||
| Molar Extinction Coefficient at 280 nm | ε_protein_ | ~210,000 M⁻¹cm⁻¹ | [5][6] |
| Molecular Weight | MW_protein_ | ~150,000 g/mol | [7][8] |
Experimental Protocols
This section details the step-by-step methodology for determining protein concentration, calculating the required molar ratio of this compound, performing the labeling reaction, and purifying the final conjugate.
dot
Caption: Experimental workflow for protein labeling with this compound.
Protein Preparation and Concentration Determination
Accurate protein concentration is paramount for precise molar ratio calculations.
Protocol:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[8] Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts will compete with the labeling reaction.[5][9] If necessary, perform dialysis or use a desalting column to exchange the buffer.
-
Protein Concentration Measurement: Determine the protein concentration using one of the following methods:
-
UV Absorbance at 280 nm: This is a direct method that relies on the absorbance of aromatic amino acids (tryptophan and tyrosine).[10][11]
-
Measure the absorbance of the protein solution at 280 nm (A₂₈₀) using a spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law:
-
Protein Concentration (M) = A₂₈₀ / (ε_protein_ × l)
-
Where l is the path length of the cuvette (typically 1 cm).
-
-
-
Colorimetric Assays: Methods like the bicinchoninic acid (BCA) assay or the Bradford assay can also be used, especially if the protein's extinction coefficient is unknown.[12][13] A standard curve with a known protein (e.g., bovine serum albumin, BSA) is required.[13]
-
This compound Stock Solution Preparation
Protocol:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or 10 mM.[5][7][14]
-
Vortex the solution until the dye is completely dissolved.
Calculating the Molar Ratio
The molar excess of dye to protein determines the final degree of labeling. A starting point of a 10-20 fold molar excess of this compound to protein is recommended.[5] However, the optimal ratio may vary depending on the protein and desired DOL.
Calculation Steps:
-
Calculate the moles of protein:
-
Moles of Protein = Protein Mass (g) / MW_protein_ ( g/mol )
-
Alternatively, Moles of Protein = Protein Concentration (M) × Volume (L)
-
-
Determine the target moles of this compound:
-
Moles of this compound = Moles of Protein × Desired Molar Excess
-
-
Calculate the required mass of this compound:
-
Mass of this compound (g) = Moles of this compound × MW_dye_ ( g/mol )
-
-
Calculate the volume of this compound stock solution to add:
-
Volume of this compound Stock (µL) = (Mass of this compound (mg) / Stock Concentration (mg/µL))
-
Example Calculation:
To label 1 mg of IgG (MW = 150,000 g/mol ) with a 15-fold molar excess of this compound (MW = 1317.7 g/mol ).
-
Moles of IgG: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound: (6.67 x 10⁻⁹ mol) × 15 = 1.00 x 10⁻⁷ mol
-
Mass of this compound: (1.00 x 10⁻⁷ mol) × (1317.7 g/mol ) = 0.000132 g = 0.132 mg
-
Volume of 10 mg/mL this compound Stock: (0.132 mg) / (10 mg/mL) = 0.0132 mL = 13.2 µL
Labeling Reaction
Protocol:
-
Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[2][9]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
Purification of the Labeled Protein
It is crucial to remove any unreacted, free this compound from the labeled protein.[1]
Protocol:
Choose one of the following methods based on the protein's properties and the required purity:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the larger labeled protein from the smaller, free dye molecules.[1][15]
-
Dialysis: This method is suitable for larger sample volumes but requires longer processing times.[1][16]
-
Spin Columns: These are convenient for small sample volumes and provide rapid purification.[1][9]
Calculating the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule.[5]
Protocol:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max_).[5]
-
Calculate the Concentration of the Dye:
-
Dye Concentration (M) = A_max_ / (ε_dye_ × l)
-
-
Calculate the Corrected Protein Absorbance:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
-
Calculate the Protein Concentration:
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ × l)
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most applications is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low DOL | Insufficient amount of dye used. | Increase the molar ratio of dye to protein. | [5] |
| Inactive (hydrolyzed) this compound. | Use fresh, anhydrous DMSO/DMF to dissolve the this compound. | [5] | |
| Presence of primary amines in the protein buffer. | Ensure the protein is in an amine-free buffer at the correct pH. | [5] | |
| High DOL | Excessive amount of dye used. | Decrease the molar ratio of dye to protein. | [5] |
| Inaccurate DOL | Presence of unbound dye in the purified conjugate. | Ensure thorough purification of the conjugate. | [5] |
| Inaccurate molar extinction coefficient for the protein. | Use a more accurate extinction coefficient or determine it experimentally. | [16] | |
| Low or No Fluorescence Signal | Labeling reaction failed. | Verify that the protein buffer is amine-free and at the correct pH. | [1] |
| Over-labeling causing fluorescence quenching. | Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 13. cusabio.com [cusabio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Cy5.5-SE Labeling in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 5.5 succinimidyl ester (Cy5.5-SE) is a near-infrared (NIR) fluorescent dye widely utilized in small animal in vivo imaging.[1][2] Its emission wavelength falls within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly minimized.[1] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible light spectrum, making Cy5.5 an ideal candidate for non-invasive imaging studies.[1][3][4] this compound is an amine-reactive dye, readily forming stable covalent amide bonds with primary amines on proteins, antibodies, peptides, and other biomolecules.[5][6] This enables the specific labeling of targeting molecules to visualize and quantify biological processes in vivo.[3][5]
Key advantages of using Cy5.5 for in vivo imaging include:
-
Deep Tissue Penetration: The near-infrared emission allows for imaging of deeper tissues with reduced signal attenuation.[3][7]
-
Low Autofluorescence: Biological tissues exhibit minimal natural fluorescence in the NIR spectrum, leading to a high signal-to-noise ratio.[3][8]
-
High Sensitivity: The dye's high extinction coefficient and quantum yield result in bright and easily detectable signals.[4][9]
-
Versatility: It can be conjugated to a wide array of biomolecules for various research applications.[3]
Common applications for Cy5.5-labeled probes in small animal imaging include:
-
Tumor Imaging and Cancer Research: Labeled antibodies or nanoparticles can target and visualize tumors, aiding in studies of tumor growth, metastasis, and therapeutic response.[1][5]
-
Biodistribution Studies: Tracking the accumulation, clearance, and organ-specific distribution of drugs, nanoparticles, or other biological molecules over time.[1][10][11]
-
Sentinel Lymph Node Mapping: Identifying the primary lymph nodes to which cancer cells are likely to spread.[1]
Quantitative Data
For reproducible and quantifiable results, understanding the properties of Cy5.5 and the key parameters for labeling and imaging is crucial.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [4] |
| Emission Maximum (λem) | ~694 nm | [4] |
| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [4] |
| Recommended Laser Line | 633 nm or 647 nm | [7] |
| Recommended Emission Filter | 695-770 nm | [5] |
| Optimal Degree of Labeling (DOL) | 2-4 dye molecules per protein | [12] |
Experimental Protocols
Protocol 1: Labeling of Proteins (e.g., Antibodies) with this compound
This protocol outlines the steps for conjugating this compound to proteins containing primary amines.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[1]
-
Microcentrifuge
-
Rotary shaker or mixer
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Labeling Reaction:
-
The optimal molar ratio of dye to protein may require empirical determination, but a common starting point is a 10:1 molar ratio.[8]
-
Add the calculated amount of the this compound solution to the protein solution while gently vortexing.[8]
-
Incubate the reaction mixture for 1 hour at room temperature on a rotary shaker or mixer, protected from light.[15][16]
-
-
Purification of the Labeled Protein:
-
It is critical to remove unreacted, free dye from the labeled protein to avoid high background signals in imaging experiments.[6][12]
-
Use a purification method such as a spin column or size-exclusion chromatography (e.g., Sephadex G-25).[12][13]
-
Follow the manufacturer's instructions for the chosen purification method to collect the purified, labeled protein, which will elute first.[8]
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. An optimal DOL is typically between 2 and 4.[12]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).[12]
-
Calculate the protein concentration and DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein
-
DOL = A₆₇₅ / (ε_dye × Protein Concentration (M))
-
Where CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5), ε_protein is the molar extinction coefficient of the protein, and ε_dye is the molar extinction coefficient of Cy5.5 (250,000 cm⁻¹M⁻¹).
-
-
Protocol 2: Small Animal In Vivo Imaging
This protocol provides a general workflow for in vivo imaging of small animals using a Cy5.5-labeled probe.
Materials:
-
Cy5.5-labeled probe
-
Sterile vehicle (e.g., PBS)
-
Small animal imaging system equipped for NIR fluorescence imaging
-
Anesthesia system
Procedure:
-
Probe Preparation and Administration:
-
In Vivo Imaging:
-
Ex Vivo Organ Analysis:
-
At the end of the imaging study, euthanize the animal.
-
Perfuse the animal with saline to remove blood from the organs.[1]
-
Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor).[1]
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify probe accumulation in each organ.[1]
-
-
Data Quantification:
Visualizations
Caption: General experimental workflow for this compound labeling and small animal imaging.
Caption: Troubleshooting workflow for low signal-to-noise ratio in fluorescence imaging.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Weak or No Signal | - Low labeling efficiency- Over-labeling causing self-quenching- Low probe concentration- Incompatible imaging settings | - Ensure protein buffer is amine-free and at the correct pH for labeling.- Calculate the DOL; if too high (>8), reduce the dye-to-protein ratio in the labeling step.- Perform a titration to find the optimal probe concentration.- Verify that the correct excitation and emission filters are being used. | [18] |
| High Background | - Incomplete removal of free dye- High probe concentration leading to non-specific binding- Tissue autofluorescence | - Ensure thorough purification of the labeled probe.- Optimize the injected dose of the probe through titration experiments.- Include an unstained control animal to assess the level of natural autofluorescence. | [8] |
| Rapid Signal Loss (Photobleaching) | - Excessive laser power- Long exposure times | - Reduce the laser power to the minimum necessary for signal detection.- Use shorter exposure times.- For ex vivo microscopy, use an antifade mounting medium. | [19][20] |
References
- 1. benchchem.com [benchchem.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. lifetein.com [lifetein.com]
- 4. Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
- 20. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Labeling Studies Using Cy5.5-SE with GFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-labeling techniques are pivotal in cellular and molecular biology for the simultaneous detection and analysis of multiple targets within a single sample. This application note provides a detailed guide for utilizing the near-infrared fluorescent dye, Cy5.5-succinimidyl ester (SE), in conjunction with Green Fluorescent Protein (GFP) for dual-labeling studies. Cy5.5 is a bright and photostable cyanine (B1664457) dye that emits in the far-red region of the spectrum, minimizing background autofluorescence from cells and tissues.[1] Its succinimidyl ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.[2]
GFP, a widely used reporter protein, allows for the visualization of protein localization and dynamics in living cells.[3] The combination of a GFP-tagged protein of interest with a Cy5.5-labeled antibody targeting a second molecule enables the investigation of protein-protein interactions, colocalization, and cellular processes with high specificity and sensitivity. This document outlines the necessary protocols for labeling antibodies with Cy5.5-SE and for performing dual-labeling experiments in immunofluorescence microscopy and flow cytometry.
Spectral Properties and Considerations
Successful dual-labeling experiments rely on the selection of fluorophores with minimal spectral overlap. The table below summarizes the key spectral properties of GFP and Cy5.5.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| GFP (eGFP) | ~488 | ~509 | ~55,000 | ~0.60 |
| Cy5.5 | ~683[4] | ~703[4] | ~250,000 | ~0.28 |
The significant separation between the emission spectrum of GFP and the excitation spectrum of Cy5.5 makes them an excellent pair for dual-labeling studies, with minimal bleed-through. However, for quantitative applications like flow cytometry, proper compensation controls are still recommended.
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol describes the covalent labeling of an antibody with this compound. The succinimidyl ester group of this compound reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[2]
Materials:
-
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)[5]
-
This compound (succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[5]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0[5]
-
Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[5]
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. The recommended antibody concentration is 2 mg/mL.[6]
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[5]
-
Calculate the required volume of this compound solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point.[5]
-
Add the calculated volume of this compound solution to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unconjugated dye by passing the labeled antibody solution through a desalting column according to the manufacturer's instructions.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~675 nm, Amax).
-
Calculate the DOL using the following formula: DOL = (Amax * ε_protein) / ((A280 - (Amax * CF280)) * ε_dye) Where:
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy5.5 at its Amax (~250,000 M⁻¹cm⁻¹).
-
CF280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5.5).
-
-
An optimal DOL is generally between 2 and 7.[5]
-
-
Storage: Store the Cy5.5-labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C.
Protocol 2: Dual-Labeling Immunofluorescence of GFP-Expressing Cells
This protocol outlines the procedure for immunofluorescent staining of cells expressing a GFP-tagged protein of interest, followed by detection of a second target using a Cy5.5-labeled primary or secondary antibody.
Materials:
-
Cells expressing a GFP-fusion protein grown on coverslips.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against the second target of interest.
-
Cy5.5-labeled secondary antibody (if the primary is not directly labeled).
-
DAPI or Hoechst for nuclear counterstaining (optional).
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets for GFP and Cy5.5.
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the second target in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation (if required):
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Cy5.5-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with DAPI or Hoechst solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope equipped with filter sets for GFP (e.g., excitation 470/40 nm, emission 525/50 nm) and Cy5.5 (e.g., excitation 640/30 nm, emission 690/50 nm). Acquire images in separate channels and merge them to observe colocalization.
-
Protocol 3: Dual-Labeling Flow Cytometry of GFP-Expressing Cells
This protocol is for the simultaneous detection of a GFP-tagged protein and a cell surface or intracellular marker using a Cy5.5-labeled antibody in flow cytometry.
Materials:
-
Suspension of cells expressing a GFP-fusion protein.
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Cy5.5-labeled primary antibody (for surface staining) or a primary/Cy5.5-secondary antibody pair (for intracellular staining).
-
Fixation/Permeabilization buffers (for intracellular staining).
-
Flow cytometer with blue (~488 nm) and red (~633 nm) lasers.
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in ice-cold FACS buffer. Adjust the cell concentration to 1x10⁶ cells/mL.
-
-
Surface Staining (if applicable):
-
Add the Cy5.5-labeled primary antibody to the cell suspension at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with ice-cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cells in FACS buffer for analysis.
-
-
Intracellular Staining (if applicable):
-
First, perform surface staining if required, then fix and permeabilize the cells using a commercial kit or established protocols.
-
Incubate with the primary antibody against the intracellular target in permeabilization buffer.
-
Wash the cells as described above.
-
Incubate with the Cy5.5-labeled secondary antibody in permeabilization buffer.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate voltage settings for the forward scatter (FSC), side scatter (SSC), GFP (typically detected in the FITC channel), and Cy5.5 (typically detected in the APC-Cy5.5 or a similar far-red channel) detectors.
-
Run unstained, GFP-only, and Cy5.5-only stained cells to set up compensation correctly.
-
Acquire data for the dual-labeled samples.
-
Analyze the data using appropriate flow cytometry software to identify cell populations based on GFP and Cy5.5 fluorescence.
-
Data Presentation and Analysis
Quantitative data from dual-labeling experiments should be presented clearly. For immunofluorescence, this can include colocalization analysis using coefficients like Pearson's or Manders'. For flow cytometry, data is typically presented as dot plots showing the fluorescence intensity of GFP versus Cy5.5, with quadrants set to identify single- and double-positive populations. The percentage of cells in each quadrant and the mean fluorescence intensity (MFI) of each population should be reported in a tabular format.
Förster Resonance Energy Transfer (FRET)
The pairing of GFP and Cy5.5 can also be explored for Förster Resonance Energy Transfer (FRET) studies, which can reveal molecular interactions at a nanometer scale.[7] In this scenario, GFP would act as the donor and Cy5.5 as the acceptor. FRET occurs when the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, and the two molecules are in close proximity (typically <10 nm).[7][8] While there is some overlap between GFP's emission and Cy5.5's excitation, the efficiency may not be as high as with classic FRET pairs like CFP-YFP. Experimental validation is crucial to determine the feasibility of FRET between GFP and Cy5.5 for a specific biological system.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Weak Cy5.5 Signal | Low degree of labeling (DOL). | Optimize the dye-to-antibody ratio during labeling. |
| Low abundance of the target protein. | Use a brighter secondary antibody conjugate or signal amplification techniques. | |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to excitation light. | |
| High Background Staining | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). |
| Non-specific antibody binding. | Titrate the primary and secondary antibodies to determine the optimal concentration. Include an isotype control. | |
| Spectral Bleed-through | Inadequate filter sets or compensation. | Use narrow bandpass filters. For flow cytometry, carefully set up compensation controls using single-color samples. |
| No FRET Observed | Distance between GFP and Cy5.5 is >10 nm. | The proteins of interest may not be interacting directly or closely enough. |
| Incorrect orientation of the fluorophores. | FRET is dependent on the dipole orientation of the fluorophores. This is an inherent property of the labeled molecules.[8] |
Conclusion
The combination of this compound for labeling with GFP-expressing systems provides a powerful and versatile approach for dual-labeling studies. The favorable spectral properties of this pair minimize crosstalk and allow for clear visualization in both imaging and flow cytometry applications. By following the detailed protocols and considering the potential for advanced techniques like FRET, researchers can effectively investigate complex biological questions involving the interplay of multiple proteins.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Green fluorescent protein specified small interfering RNA-cross-linked iron oxide nanoparticles-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. olympusconfocal.com [olympusconfocal.com]
- 8. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5.5-SE Conjugation to Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the conjugation of Cyanine5.5 succinimidyl ester (Cy5.5-SE) to amine-functionalized nanoparticles. This method is widely employed for the fluorescent labeling of nanoparticles, enabling their visualization and tracking in drug delivery research. The protocols provided cover three commonly used nanoparticle platforms: Poly(lactic-co-glycolic acid) (PLGA), Chitosan (B1678972), and Silica (B1680970).
Introduction
The covalent conjugation of fluorescent dyes to nanoparticles is a critical step in the development of trackable drug delivery systems. Cy5.5, a near-infrared (NIR) cyanine (B1664457) dye, is an ideal candidate for in vivo imaging due to its high molar extinction coefficient and emission wavelength that minimizes tissue autofluorescence. The succinimidyl ester (SE) functional group of Cy5.5 reacts efficiently with primary amine groups on the surface of nanoparticles to form stable amide bonds. This labeling strategy allows for the sensitive and quantitative tracking of nanoparticle biodistribution, cellular uptake, and intracellular trafficking.
Principle of Conjugation
The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Cy5.5 and primary amine groups (-NH₂) present on the nanoparticle surface. The amine groups act as nucleophiles, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.
General Considerations
-
Nanoparticle Surface Chemistry: Ensure the nanoparticles have sufficient primary amine groups on their surface for efficient conjugation. This can be achieved by using amine-containing polymers (e.g., chitosan) or by surface modification with amine-containing silanes (e.g., APTES for silica nanoparticles) or polymers (e.g., amine-terminated PEG-PLGA).
-
Reagent Quality: Use high-quality, anhydrous solvents (like DMSO or DMF) to dissolve the this compound, as it is susceptible to hydrolysis.
-
Reaction Conditions: Optimize the molar ratio of this compound to nanoparticles, reaction time, and temperature to achieve the desired degree of labeling without causing nanoparticle aggregation.
-
Purification: Thorough removal of unconjugated Cy5.5 is crucial to prevent misleading results in imaging studies.
Data Presentation: Characterization of Cy5.5-Conjugated Nanoparticles
The following tables summarize typical quantitative data obtained after the successful conjugation of Cy5.5 to PLGA, Chitosan, and Silica nanoparticles. These values can serve as a reference for expected outcomes.
Table 1: Physicochemical Properties of Cy5.5-Conjugated PLGA Nanoparticles
| Parameter | Before Conjugation | After Conjugation with Cy5.5 | Reference |
| Hydrodynamic Diameter (nm) | 100 - 200 | 110 - 220 | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | [1] |
| Zeta Potential (mV) | -20 to -30 | -25 to -35 | [1] |
| Conjugation Efficiency (%) | N/A | 70 - 90 | [1] |
| Dye to Nanoparticle Ratio | N/A | Varies (e.g., 1-10 dyes/NP) | [2] |
Table 2: Physicochemical Properties of Cy5.5-Conjugated Chitosan Nanoparticles
| Parameter | Before Conjugation | After Conjugation with Cy5.5 | Reference |
| Hydrodynamic Diameter (nm) | 150 - 300 | 160 - 320 | [3] |
| Polydispersity Index (PDI) | 0.2 - 0.4 | 0.2 - 0.4 | [4] |
| Zeta Potential (mV) | +20 to +40 | +15 to +35 | [4] |
| Conjugation Efficiency (%) | N/A | 60 - 85 | |
| Dye to Nanoparticle Ratio | N/A | Varies (e.g., 0.5 dyes/polymer chain) |
Table 3: Physicochemical Properties of Cy5.5-Conjugated Silica Nanoparticles
| Parameter | Before Conjugation (Amine-functionalized) | After Conjugation with Cy5.5 | Reference |
| Hydrodynamic Diameter (nm) | 30 - 150 | 35 - 160 | [5] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [5] |
| Zeta Potential (mV) | +15 to +30 | +10 to +25 | [5][6] |
| Conjugation Efficiency (%) | N/A | > 90 | [5] |
| Amine Surface Density (amines/nm²) | 1 - 5 | N/A | [7] |
Experimental Protocols
Protocol 1: this compound Conjugation to Amine-Functionalized PLGA Nanoparticles
This protocol assumes the use of PLGA nanoparticles surface-functionalized with amine groups, for instance, by using amine-terminated PEG-PLGA during nanoparticle formulation.
Materials:
-
Amine-functionalized PLGA nanoparticles
-
This compound (Succinimidyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Purification system: Spin columns (e.g., Sephadex G-25) or dialysis membrane (10-20 kDa MWCO)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized PLGA nanoparticles in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the amine groups on the nanoparticles should be optimized, a starting point is a 5 to 10-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
Purification:
-
Spin Column: Equilibrate a spin column with PBS (pH 7.4). Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The purified Cy5.5-PLGA nanoparticles will be in the eluate.
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes to remove unreacted dye.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantification of Conjugated Dye: Measure the absorbance of the purified Cy5.5-PLGA nanoparticle solution at the maximum absorbance wavelength of Cy5.5 (~675 nm). Use a standard curve of free Cy5.5 in the same buffer to determine the concentration of the conjugated dye. The nanoparticle concentration can be determined by methods such as nanoparticle tracking analysis (NTA) or by dissolving a known mass of lyophilized nanoparticles. The dye-to-nanoparticle ratio can then be calculated.
-
Protocol 2: this compound Conjugation to Chitosan Nanoparticles
This protocol utilizes the inherent primary amine groups on the chitosan backbone for conjugation.
Materials:
-
Chitosan nanoparticles
-
This compound
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
PBS (pH 7.4)
-
Purification system (as in Protocol 1)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the chitosan nanoparticles in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Prepare a fresh 1 mg/mL solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add the this compound solution to the chitosan nanoparticle suspension. A 5 to 10-fold molar excess of this compound relative to the accessible amine groups on the chitosan is a good starting point.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
Purification: Purify the Cy5.5-chitosan nanoparticles using either a spin column or dialysis as described in Protocol 1.
-
Characterization: Characterize the purified nanoparticles for size, zeta potential, and dye concentration as outlined in Protocol 1.
Protocol 3: this compound Conjugation to Amine-Functionalized Silica Nanoparticles
This protocol is for silica nanoparticles that have been surface-modified with an amine-containing silane, such as (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Amine-functionalized silica nanoparticles
-
This compound
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
PBS (pH 7.4)
-
Centrifuge
-
Spectrophotometer (UV-Vis)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized silica nanoparticles in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.
-
Conjugation Reaction: Add the this compound solution to the silica nanoparticle suspension. Use a molar excess of this compound relative to the estimated number of surface amine groups.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
Purification:
-
Centrifuge the reaction mixture to pellet the silica nanoparticles.
-
Remove the supernatant containing unreacted dye.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4) or a mixture of ethanol and water.
-
Repeat the centrifugation and resuspension steps 2-3 times until the supernatant is colorless.
-
-
Characterization:
-
Resuspend the final purified pellet in PBS (pH 7.4).
-
Characterize the Cy5.5-silica nanoparticles for size, zeta potential, and dye concentration as described in Protocol 1. The concentration of silica nanoparticles can be determined gravimetrically after drying a known volume of the suspension.
-
Mandatory Visualizations
Signaling Pathways for Nanoparticle Uptake
Caption: Cellular uptake pathways for nanoparticles.
Experimental Workflow for Evaluation of Cy5.5-Nanoparticles
References
- 1. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution of Cy5-labeled Thiolated and Methylated Chitosan-Carboxymethyl Dextran Nanoparticles in an Animal Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the Performance of Silica Nanoparticles Functionalized with a Near-Infrared Fluorescent Dye for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
In Vivo Imaging Protocol for Cy5.5-SE Labeled Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of preclinical research and drug development, in vivo imaging stands as a cornerstone for visualizing biological processes in living organisms. Among the various imaging modalities, near-infrared (NIR) fluorescence imaging offers a powerful combination of high sensitivity and deep tissue penetration, minimizing the autofluorescence often encountered with visible light fluorophores. Cyanine 5.5 (Cy5.5), a NIR fluorescent dye, is particularly well-suited for these applications due to its favorable spectral properties.
This document provides a comprehensive guide to utilizing Cy5.5 succinimidyl ester (SE) for labeling probes and conducting in vivo imaging studies. Cy5.5-SE is an amine-reactive dye that readily forms stable covalent bonds with primary amines on proteins, peptides, and other biomolecules. These detailed application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to effectively label their probes, perform in vivo imaging and ex vivo biodistribution analysis, and present quantitative data in a clear and structured manner.
Data Presentation: Quantitative Biodistribution of this compound Labeled Probes
The biodistribution of a labeled probe is a critical aspect of its preclinical evaluation, providing insights into its targeting efficacy, off-target accumulation, and clearance mechanisms. The following tables summarize representative quantitative biodistribution data from studies using different types of Cy5.5-labeled probes in mouse models. Data is typically presented as a percentage of the injected dose per gram of tissue (%ID/g) or as relative fluorescence intensity.
Table 1: Biodistribution of a Cy5.5-Labeled Monoclonal Antibody in Tumor-Bearing Mice
| Organ | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) | 48 hours (%ID/g ± SD) | 96 hours (%ID/g ± SD) |
| Tumor | 8.5 ± 1.2 | 15.2 ± 2.1 | 18.9 ± 2.5 | 16.5 ± 1.8 |
| Blood | 12.3 ± 1.5 | 5.8 ± 0.9 | 2.1 ± 0.4 | 0.5 ± 0.1 |
| Liver | 18.7 ± 2.3 | 14.3 ± 1.9 | 10.1 ± 1.3 | 6.2 ± 0.8 |
| Spleen | 4.1 ± 0.6 | 5.9 ± 0.8 | 6.8 ± 0.9 | 5.1 ± 0.7 |
| Kidneys | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.2 ± 0.3 | 1.5 ± 0.2 |
| Lungs | 2.8 ± 0.4 | 3.5 ± 0.5 | 3.1 ± 0.4 | 2.0 ± 0.3 |
| Heart | 1.9 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1 |
| Muscle | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
Data are hypothetical and for illustrative purposes.
Table 2: Biodistribution of a Cy5.5-Labeled Peptide in Xenograft-Bearing Mice [1]
| Organ | 1 hour (Tumor/Muscle Ratio) | 4 hours (Tumor/Muscle Ratio) | 24 hours (Tumor/Muscle Ratio) |
| Tumor | 5.6 ± 0.7 | 10.3 ± 1.5 | 15.2 ± 1.8 |
| Liver | - | - | - |
| Kidneys | - | - | - |
| Spleen | - | - | - |
| Lungs | - | - | - |
Data adapted from a study investigating a Cy5.5-labeled peptide for tumor imaging.
Table 3: Ex Vivo Biodistribution of Cy5.5-Labeled Nanoparticles in Healthy Mice [2][3]
| Organ | 0.5 hours (Relative Fluorescence Intensity) | 24 hours (Relative Fluorescence Intensity) | 7 days (Relative Fluorescence Intensity) | 28 days (Relative Fluorescence Intensity) |
| Liver | ++++ | +++ | ++ | + |
| Spleen | +++ | +++ | +++ | ++ |
| Lungs | +++++ | ++ | + | + |
| Kidneys | ++ | ++ | ++ | ++ |
| Heart | + | + | + | + |
| Brain | + | + | + | + |
Intensity levels are represented qualitatively (+ to +++++). Data adapted from a study on thermally cross-linked superparamagnetic iron oxide nanoparticles.[2][3]
Experimental Protocols
Protocol for Labeling Proteins with this compound
This protocol describes the covalent labeling of a protein (e.g., an antibody) with this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound (Succinimidyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against PBS.
-
-
Dye Preparation:
-
Allow the vial of this compound to come to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This solution should be used immediately.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Calculate the required volume of the this compound stock solution to achieve a desired molar ratio of dye to protein (typically between 5:1 and 15:1).
-
Slowly add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
-
Elute the conjugate with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein.
-
Alternatively, dialysis can be used for purification.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~673 nm (for Cy5.5).
-
The DOL can be calculated using the following formula: DOL = (A673 * εprotein) / [(A280 - (A673 * CF280)) * εdye]
-
Where Amax is the absorbance at the dye's maximum absorption wavelength, A280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF280 is the correction factor for the dye's absorbance at 280 nm.
-
-
-
Storage:
-
Store the purified Cy5.5-labeled protein at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
-
In Vivo Fluorescence Imaging Protocol
This protocol provides a general workflow for in vivo imaging of a Cy5.5-labeled probe in a mouse model.
Materials:
-
Cy5.5-labeled probe
-
Tumor-bearing or healthy mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile vehicle for injection (e.g., PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in vivo imaging system. Maintain body temperature using a heated stage.
-
If necessary, remove fur from the area to be imaged using a depilatory cream to reduce light scattering.
-
-
Image Acquisition (Pre-injection):
-
Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.
-
Use appropriate excitation (e.g., 640 nm) and emission (e.g., 680 nm) filters for Cy5.5.
-
-
Probe Administration:
-
Inject the Cy5.5-labeled probe via the desired route (e.g., intravenous tail vein injection). The dose will depend on the specific probe and target.
-
-
Image Acquisition (Post-injection):
-
Acquire fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h, etc.) to monitor the biodistribution and tumor targeting of the probe.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency) within each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
Ex Vivo Biodistribution Protocol
This protocol details the steps for assessing the distribution of the Cy5.5-labeled probe in various organs after the final in vivo imaging time point.
Materials:
-
In vivo imaged mice
-
Surgical tools for dissection
-
PBS for rinsing organs
-
In vivo imaging system or a dedicated ex vivo imager
Procedure:
-
Euthanasia and Tissue Harvesting:
-
Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.
-
Perfuse the mouse with PBS to remove blood from the organs.
-
Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain).
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs on a non-fluorescent surface within the imaging chamber.
-
Acquire fluorescence images of the organs using the same settings as the in vivo imaging.
-
-
Data Quantification:
-
Draw ROIs around each organ and quantify the fluorescence intensity.
-
Normalize the fluorescence signal to the weight of the organ to obtain %ID/g if a standard curve was generated.
-
Present the data in a table or bar graph for comparison.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo imaging with this compound labeled probes.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway in cancer.[4][5][6][7][8]
PD-1/PD-L1 Immune Checkpoint Pathway
Caption: PD-1/PD-L1 immune checkpoint pathway.[9][10][11][12][13]
References
- 1. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
- 13. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce high background fluorescence with Cy5.5-SE
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and reduce high background fluorescence in experiments utilizing Cy5.5-SE (Succinimidyl Ester).
Troubleshooting Guide
Issue: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to poor signal-to-noise ratios and difficulty in data interpretation. This guide provides a systematic approach to identify and mitigate the common causes of high background.
Q1: What are the primary sources of high background fluorescence with this compound conjugates?
High background fluorescence can originate from several factors throughout the experimental workflow, from conjugation to imaging. The main culprits can be categorized as follows:
-
Problems with the Fluorescent Conjugate:
-
Excess Free Dye: Unconjugated this compound in the solution can bind non-specifically to cells or tissue, leading to generalized background fluorescence.[1][2]
-
High Degree of Labeling (DOL): Over-labeling of the antibody or protein can increase its hydrophobicity, leading to non-specific binding and aggregation.[1][3] While a higher DOL might seem to promise a stronger signal, it can be counterproductive.[4][5]
-
Conjugate Aggregation: Highly labeled antibodies or proteins can form aggregates, which may bind non-specifically to the sample.
-
-
Issues during the Staining Protocol:
-
Non-Specific Antibody Binding: The conjugated antibody may bind to unintended targets due to electrostatic or hydrophobic interactions.
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on various cell types, particularly macrophages and monocytes, causing non-specific signal.[6]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cells or tissue allows the conjugate to bind indiscriminately.[7]
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of high background.[6]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies results in residual fluorescence.[7]
-
-
Sample-Specific and Imaging-Related Issues:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores (e.g., NADH, collagen, elastin) that can emit in the same spectral range as Cy5.5.[6] Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[6]
-
Suboptimal Imaging Parameters: High laser power, excessive detector gain, or long exposure times can amplify background noise.
-
Systematic Troubleshooting Workflow
This workflow will guide you through a step-by-step process to diagnose and resolve high background fluorescence.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Detailed Experimental Protocols
Protocol 1: this compound Antibody Conjugation and Purification
Objective: To covalently label an antibody with this compound and purify the conjugate to remove free dye.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (pH 8.5)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the conjugation reaction.
-
Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations are generally more efficient.[1]
-
Adjust the pH of the antibody solution to 8.5 by adding 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of this compound solution. A molar ratio of dye to antibody of 5:1 to 10:1 is a good starting point.[2][3]
-
Slowly add the calculated amount of this compound solution to the antibody solution while gently vortexing.
-
Protect the reaction from light and incubate for 1 hour at room temperature with gentle rotation.
-
-
Purification (Spin Column Method):
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with PBS.
-
Load the conjugation reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the labeled antibody. The smaller, unconjugated this compound molecules will be retained in the column resin.[1]
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of Cy5.5 (around 675 nm) to determine the protein concentration and the Degree of Labeling (DOL).
-
Protocol 2: Immunofluorescence Staining with a Cy5.5-Conjugated Antibody
Objective: To perform immunofluorescence staining on cells or tissue sections using a purified Cy5.5-conjugated antibody.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Purified Cy5.5-conjugated antibody
-
Blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Blocking:
-
Incubate the samples with blocking buffer for at least 1 hour at room temperature to block non-specific binding sites.[6]
-
-
Primary Antibody Incubation:
-
Dilute the Cy5.5-conjugated primary antibody to its optimal concentration in blocking buffer. This concentration should be determined by titration.
-
Incubate the samples with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the samples three times with wash buffer for 5 minutes each to remove unbound antibodies.[6]
-
-
Mounting and Imaging:
-
Mount the samples with an antifade mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filters for Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available, generally effective for reducing non-specific protein interactions. | Can sometimes be less effective than serum; lot-to-lot variability can occur. | General immunofluorescence applications. |
| Normal Serum | 5-10% in PBS/TBS | Highly effective at blocking non-specific binding of secondary antibodies from the same species. | Must be from the same species as the secondary antibody, which can be a limitation. | Indirect immunofluorescence where the secondary antibody species is known. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for low background and high signal-to-noise ratio; may contain detergents and other components to enhance blocking. | Can be more expensive than BSA or serum. | Applications requiring very low background and high sensitivity. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Does not cross-react with mammalian antibodies, making it a good choice for avoiding cross-reactivity. | Can be less effective than serum for some applications. | When using mammalian antibodies where cross-reactivity with BSA or serum is a concern. |
This table provides a qualitative comparison. The optimal blocking agent should be determined empirically for each experimental system.
Table 2: Effect of Degree of Labeling (DOL) on Signal-to-Background Ratio
| Degree of Labeling (Cy5 on Albumin) | Signal-to-Background Ratio (Arbitrary Units) |
| 1.6 | Highest |
| > 1.6 | Decreasing |
Data adapted from a study on a competitive homogeneous assay.[4] This illustrates the principle that a lower DOL can lead to a better signal-to-background ratio.
Mandatory Visualization
Caption: Workflow for this compound conjugation to an antibody and subsequent purification.
Frequently Asked Questions (FAQs)
Q2: How can I determine the source of my high background?
A systematic approach with proper controls is essential. Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of autofluorescence.[6]
-
Secondary Antibody Only Control (for indirect immunofluorescence): This control helps to identify non-specific binding of the secondary antibody.
-
Isotype Control: A control antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen, can help determine if the observed staining is due to non-specific binding of the primary antibody.
-
No Primary Antibody Control: This helps to ensure that the secondary antibody is not binding non-specifically.
By comparing the fluorescence intensity of these controls to your fully stained sample, you can start to pinpoint the primary contributor to the high background.
Q3: What are the best blocking strategies for this compound experiments?
Effective blocking is crucial for minimizing non-specific binding. The optimal blocking agent can be application-dependent.
-
Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[6]
-
Commercial Blockers: Several commercial blocking buffers are available that are optimized for immunofluorescence and can provide superior performance.
-
Fc Receptor Blockers: If you are working with cells known to express Fc receptors (e.g., macrophages, monocytes), including an Fc receptor blocking step is highly recommended.
Q4: Can my fixation method contribute to high background with Cy5.5?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[6] To mitigate this:
-
Optimize Fixation Time and Concentration: Use the lowest concentration of fixative and the shortest incubation time that still preserves the cellular morphology and antigenicity of your target.[6]
-
Consider Alternative Fixatives: For some applications, organic solvents like cold methanol (B129727) or acetone (B3395972) can be used for fixation and may result in lower autofluorescence.
-
Quenching of Autofluorescence: After aldehyde fixation, a quenching step with a reagent like sodium borohydride (B1222165) or glycine can help to reduce autofluorescence.
Q5: How do I optimize my antibody concentrations to reduce background?
Using an excessive concentration of the antibody is a common cause of high background.[6] It is essential to titrate your antibody to find the optimal concentration that provides a strong specific signal with minimal background.
-
Titration Experiment: Perform a dilution series of your Cy5.5-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, etc.) to determine the best signal-to-noise ratio for your specific experimental conditions.
Q6: What is the optimal Degree of Labeling (DOL) for a Cy5.5-antibody conjugate?
The optimal DOL is a balance between achieving a bright signal and avoiding issues like aggregation and fluorescence quenching.
-
General Recommendation: A DOL of 2-5 is often a good target for antibodies.[3]
-
Empirical Determination: The optimal DOL should be determined empirically for each antibody and application. Conjugates with different DOLs should be prepared and tested for their performance in the actual assay.
Q7: Can I use this compound for flow cytometry, and what are the specific considerations for high background?
Yes, Cy5.5 conjugates are commonly used in flow cytometry. High background in flow cytometry can be caused by many of the same factors as in immunofluorescence. Specific considerations include:
-
Dead Cell Exclusion: Dead cells are "sticky" and can non-specifically bind antibodies, leading to false positives. Always use a viability dye to exclude dead cells from your analysis.
-
Compensation: Ensure proper compensation is set up to correct for spectral overlap from other fluorochromes in your panel.
-
Cellular Debris: Debris can also bind antibodies non-specifically. Gate on your cell population of interest based on forward and side scatter to exclude debris.
-
Fc Receptor Blocking: This is particularly important when working with immune cells.
This technical support guide provides a comprehensive resource for troubleshooting high background fluorescence with this compound. By systematically addressing each potential source of background, researchers can significantly improve the quality and reliability of their experimental data.
References
Cy5.5-SE Experiments: Your Guide to Troubleshooting Weak or No Signal
Welcome to the Technical Support Center for Cy5.5-SE experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to weak or absent fluorescence signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the reactivity of this compound. The reactive succinimidyl ester (SE) group is sensitive to moisture.
-
Unopened Vials: Store at -20°C, protected from light and moisture.[1]
-
Reconstituted Dye: After reconstituting in anhydrous DMSO, it is recommended to use the solution immediately.[2] For short-term storage, aliquot any remaining solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, ensuring it is sealed to prevent moisture contamination.[1][3]
Q2: My Cy5.5 signal is very weak or non-existent. What are the most common causes?
Several factors can lead to a weak or absent signal:
-
Inefficient Labeling: The conjugation reaction between the dye and your molecule of interest may have been unsuccessful. This can be due to suboptimal pH, the presence of primary amines in your buffer, or low protein concentration.[1][4]
-
Photobleaching: Cyanine dyes like Cy5.5 are susceptible to photobleaching, which is the irreversible destruction of the fluorophore due to light exposure.[5] High excitation intensity and prolonged exposure can rapidly diminish the signal.[5]
-
Suboptimal Degree of Labeling (DOL): An insufficient number of dye molecules per target molecule will result in a dim signal. Conversely, over-labeling can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence.[2][5]
-
Incorrect Imaging Settings: Using mismatched excitation and emission filters for Cy5.5 will result in poor signal detection.[2]
Q3: What is the optimal pH for the labeling reaction with this compound?
The labeling reaction, which involves the succinimidyl ester reacting with primary amines, is highly pH-dependent. The recommended pH range for the reaction buffer is 8.0 to 9.0, with an optimal pH of around 8.5.[1][4][6] At a lower pH, the primary amines are protonated and less reactive. At a much higher pH, the NHS ester can hydrolyze more rapidly, reducing labeling efficiency.[7]
Q4: Can I use a buffer containing Tris or glycine (B1666218) for my labeling reaction?
No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound, significantly reducing the labeling efficiency.[1][4] Suitable amine-free buffers include PBS, MES, or HEPES.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of weak or no signal in your this compound experiments.
Problem 1: Weak or No Signal After Labeling
If you observe a weak or absent signal immediately after the labeling and purification procedure, the issue likely lies within the conjugation process itself.
Troubleshooting Workflow for Labeling Issues
Caption: A workflow to diagnose issues in the this compound labeling process.
| Potential Cause | Recommended Action |
| Degraded this compound Dye | Ensure the dye was stored properly at -20°C, protected from light and moisture.[1] If the reconstituted dye was not used immediately or stored correctly, its reactivity may be compromised.[2] Use a fresh vial of dye if degradation is suspected. |
| Incorrect Reaction Buffer | Confirm that the buffer used for the labeling reaction is free of primary amines (e.g., Tris, glycine).[1][4] Verify that the pH of the reaction buffer is between 8.0 and 9.0.[6] |
| Low Protein Concentration | The labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[1][4] For optimal results, aim for a protein concentration between 2-10 mg/mL.[1][4] |
| Suboptimal Dye-to-Protein Ratio | A titration experiment is recommended to determine the optimal molar ratio of this compound to your protein. A common starting point is a 10:1 molar ratio.[1][3][4] |
| Inefficient Removal of Unbound Dye | Ensure that the purification method (e.g., size-exclusion chromatography, dialysis) effectively removes all free dye.[5] The presence of free dye can interfere with accurate concentration and DOL measurements.[8] |
Problem 2: Signal Fades Rapidly During Imaging
If you initially have a good signal that quickly diminishes during image acquisition, photobleaching is the most likely culprit.
Factors Contributing to Signal Loss (Photobleaching)
Caption: Key factors that accelerate the photobleaching of Cy5.5.
| Potential Cause | Recommended Action |
| High Excitation Light Intensity | Reduce the power of the laser or lamp used for excitation.[5] Use neutral density (ND) filters to attenuate the light.[5] |
| Long Exposure Times | Minimize the duration of light exposure on the sample.[5] Use a shutter to block the light path when not actively acquiring images.[5] For time-lapse experiments, increase the interval between acquisitions.[5] |
| Presence of Oxygen | Molecular oxygen contributes to the generation of reactive oxygen species (ROS) that can damage the fluorophore.[5] Use commercially available antifade reagents or imaging buffers containing oxygen scavengers.[5] |
| Environmental Factors | Cy5 dyes are sensitive to environmental ozone, which can degrade the dye.[9] Ensure good laboratory ventilation or work in an ozone-controlled environment.[9] |
Key Experimental Protocols
General Protocol for Labeling an Antibody with this compound
This protocol provides a general guideline. Optimization, particularly of the dye-to-protein molar ratio, is recommended for each specific antibody.
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Slowly add the desired volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein is typically around 10:1.[1][3][4]
-
Incubate the reaction in the dark at room temperature for 60 minutes with gentle stirring or occasional mixing.[1][3]
-
-
Purification:
-
Remove unconjugated dye using a purification method suitable for your protein, such as a spin column or size-exclusion chromatography.[8]
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).
-
Calculate the DOL. An optimal DOL for antibodies is typically between 3 and 7.[2]
-
This compound Labeling Reaction
Caption: The reaction of this compound with a primary amine on a protein.
Quantitative Data Summary
| Parameter | Recommended Value/Range |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~694 nm |
| Protein Concentration for Labeling | 2 - 10 mg/mL[1][4] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal ~8.5)[1][4][6] |
| Molar Ratio (Dye:Protein) | Start with 10:1 and optimize[1][3][4] |
| Optimal Degree of Labeling (DOL) | 3 - 7 for antibodies[2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cy5.5-SE Antibody Conjugation and Application
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the use of Cy5.5-SE conjugated antibodies and minimize non-specific binding in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-antibody molar ratio for this compound conjugation?
A1: The optimal dye-to-antibody ratio, also known as the Degree of Labeling (DOL), is crucial for balancing signal intensity and non-specific binding. For most applications, a DOL between 2 and 7 is recommended.[1] While a higher DOL can increase fluorescence signal, it can also lead to antibody aggregation, reduced solubility, and increased non-specific binding.[2] It is advisable to perform initial experiments with different molar ratios to determine the optimal DOL for your specific antibody and application.[2][3]
Q2: How can I determine the Degree of Labeling (DOL) after conjugating my antibody with this compound?
A2: The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugated antibody at 280 nm (for the protein) and 678 nm (for Cy5.5). The following formulas can be used for the calculation:
-
Concentration of Antibody (M): [A280 - (A678 x Correction Factor)] / (Molar Extinction Coefficient of Antibody)
-
Concentration of Cy5.5 (M): A678 / (Molar Extinction Coefficient of Cy5.5)
-
Degree of Labeling (DOL): [Cy5.5] / [Antibody]
The correction factor for Cy5.5 at 280 nm is typically around 0.05. The molar extinction coefficient for an IgG antibody is approximately 210,000 M⁻¹cm⁻¹, and for Cy5.5, it is around 250,000 M⁻¹cm⁻¹.
Q3: What are the common causes of high non-specific binding with Cy5.5-conjugated antibodies?
A3: High non-specific binding can arise from several factors:
-
Antibody concentration is too high: Using an excessive concentration of the conjugated antibody is a primary cause of high background.[4][5][6]
-
Inadequate blocking: Insufficient or improper blocking of non-specific binding sites on the cell or membrane can lead to background signal.[6][7][8]
-
Suboptimal washing: Inadequate washing steps may not effectively remove unbound or weakly bound antibodies.[4][6]
-
High Degree of Labeling (DOL): Over-labeling the antibody can increase its hydrophobicity, leading to non-specific interactions.[2]
-
Fc receptor binding: The Fc region of the antibody can bind non-specifically to Fc receptors on certain cell types.[9]
-
Poor quality of the antibody: The primary antibody itself may have inherent cross-reactivity.
Troubleshooting Guides
Issue 1: High Background Staining in Immunofluorescence (IF) or Flow Cytometry
Problem: Observing high, non-specific background fluorescence, making it difficult to distinguish the specific signal.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the lowest antibody concentration that still provides a robust specific signal.[4][7] Start with the manufacturer's recommended concentration and prepare a series of two-fold dilutions.[10]
-
Improve Blocking:
-
Enhance Washing Steps:
-
Run Appropriate Controls:
-
Isotype Control: Use an isotype control antibody conjugated with Cy5.5 at the same concentration as your primary antibody to assess non-specific binding.
-
Secondary Antibody Only Control: If using a secondary antibody, a control with only the secondary antibody can identify non-specific binding from this reagent.[5][8]
-
Unstained Control: An unstained sample will help determine the level of autofluorescence.[9]
-
Issue 2: Non-Specific Bands in Fluorescent Western Blotting
Problem: Appearance of multiple, non-specific bands on the western blot, obscuring the target protein band.
Troubleshooting Steps:
-
Optimize Antibody Dilution: An overly concentrated primary or secondary antibody is a common cause of non-specific bands.[6] Perform a dilution series to find the optimal concentration. For secondary antibodies, concentrations can be as low as 50 ng/mL for near-infrared detection.[4]
-
Select the Right Blocking Buffer:
-
Membrane Choice and Handling:
-
Increase Washing Stringency:
Quantitative Data Summary
| Parameter | Recommendation | Application | Reference |
| Degree of Labeling (DOL) | 2 - 7 | General | [1] |
| Starting Primary Antibody Conc. (IF) | ~1 µg/mL | Immunofluorescence | [4] |
| Secondary Antibody Conc. (IF) | ~1 µg/mL | Immunofluorescence | [4] |
| Secondary Antibody Conc. (Western Blot) | 50 - 1000 ng/mL | Western Blotting | [4] |
| Blocking Time | 1 hour at RT or overnight at 4°C | General | [6] |
| Wash Buffer Detergent (Tween-20) | 0.05% - 0.1% | General | [7] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol provides a general guideline for conjugating an antibody with a Cy5.5 succinimidyl ester (SE).
Materials:
-
Antibody (at ≥ 2 mg/mL in a buffer free of primary amines, like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)[1]
-
Desalting column (e.g., Sephadex G-25)[15]
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare the Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[1] Adjust the antibody concentration to at least 2 mg/mL.[2]
-
Prepare the Dye: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.[1][2]
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0.[1]
-
Conjugation Reaction: Add the desired molar ratio of the dissolved this compound to the antibody solution while gently vortexing. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][15]
-
Purification: Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[2][15]
-
Characterization: Determine the protein concentration and the DOL by measuring the absorbance at 280 nm and 678 nm.
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.[15]
Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Logical flowchart for troubleshooting high background.
References
- 1. benchchem.com [benchchem.com]
- 2. drmr.com [drmr.com]
- 3. Labeling Antibodies with Cy5-Phycoerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 10. youtube.com [youtube.com]
- 11. absave.com [absave.com]
- 12. Blocking Buffer for Fluorescent Western Blotting (MB-070) | Rockland [rockland.com]
- 13. Blocking Buffer for Fluorescent Western Blotting (2X) | ABIN6953293 [antibodies-online.com]
- 14. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Post-Labeling Purification of Cy5.5-SE Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unconjugated Cy5.5-succinimidyl ester (SE) from a labeling reaction mixture. Ensuring the complete removal of free dye is critical for the accuracy of downstream applications by preventing high background signals and non-specific binding.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated Cy5.5-SE dye?
The most prevalent techniques for separating labeled proteins from smaller, unconjugated dye molecules are based on differences in molecular weight and size.[1] These methods include:
-
Size-Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on size. Larger labeled proteins elute first, while smaller free dye molecules are retained longer.[1]
-
Spin Columns (Gel Filtration): A rapid version of gel filtration suitable for small sample volumes. The mixture is centrifuged through a resin bed, allowing the larger protein-dye conjugates to pass through while retaining the smaller free dye.[1]
-
Dialysis: A cost-effective method where the reaction mixture is placed in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The larger labeled protein is retained, while the small, unconjugated dye molecules diffuse out into a surrounding buffer solution.[1][2]
Q2: How do I choose the best purification method for my experiment?
The selection of a purification method depends on several factors, including:
-
The size and stability of your protein.
-
The volume of your sample.
-
The level of purity required for your downstream application.
-
The equipment available in your laboratory.[1]
Q3: Why is it crucial to remove free dye after a labeling reaction?
The presence of unconjugated dye can severely compromise experimental results.[3] It can lead to high background signals, inaccurate quantification of the degree of labeling (DOL), and non-specific signals in sensitive applications like fluorescence microscopy or flow cytometry.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Free dye is still detected after purification. | 1. Inefficient purification method: The chosen method may not be optimal for the specific protein or dye. 2. Column overload: Too much sample was loaded onto the spin column or SEC column.[1] 3. Incorrect resin/MWCO: The pore size of the chromatography resin or the MWCO of the dialysis membrane is not appropriate for separating the protein from the ~1 kDa dye. | 1. Repeat the purification: Perform a second purification step.[4] For SEC, consider a resin with a smaller fractionation range, such as Superdex 30, for better separation of small molecules.[5] 2. Reduce sample load: Follow the manufacturer's guidelines for the maximum sample volume for your column. 3. Select appropriate materials: For proteins >30 kDa, a resin like Sephadex G-50 is suitable.[6][7] For dialysis, choose a membrane with a MWCO that is significantly smaller than your protein but large enough to allow the free dye to pass through (e.g., 10 kDa MWCO for a 50 kDa protein). |
| The protein has precipitated after the labeling reaction. | Over-labeling: Attaching too many hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[1] | Reduce the dye-to-protein molar ratio: In the next labeling reaction, decrease the amount of this compound used. Aim for a lower, more controlled degree of labeling, typically in the range of 2-4 dye molecules per protein.[1] |
| The final conjugate shows low or no fluorescence. | 1. Failed labeling reaction: The reaction conditions were not optimal. 2. Fluorescence quenching: Over-labeling can cause self-quenching, where closely packed dye molecules interfere with each other's fluorescence.[1][8] | 1. Optimize reaction conditions: Ensure the protein buffer is free of primary amines (e.g., Tris, glycine) and is at the correct pH (typically 8.2-8.5).[4][9] 2. Calculate the Degree of Labeling (DOL): If the DOL is very high (e.g., >8), reduce the dye-to-protein ratio in the labeling step to avoid quenching.[1] |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Spin Column / Gel Filtration | Size-based separation via centrifugation through a porous resin.[1] | Fast (under 15 minutes), easy to use, ideal for small sample volumes.[10] | Can cause some sample dilution.[11] | High; low-binding resins maximize recovery.[10] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume as molecules pass through a packed column; larger molecules elute first.[7][12] | High resolution, excellent for polishing steps. | More time-consuming than spin columns, requires chromatography equipment. | Good to high, dependent on the column and protocol. |
| Dialysis | Diffusion of small molecules (free dye) across a semi-permeable membrane while retaining larger molecules (labeled protein).[1][2] | Simple, cost-effective, gentle on proteins.[2] | Slow (can take 24 hours or more), results in significant sample dilution.[5][13] | High, but the final concentration is low. |
Experimental Protocols
Protocol 1: Purification using a Spin Column (Gel Filtration)
This method is ideal for rapid cleanup of small-volume reactions.
-
Prepare the Column: Invert the spin column sharply to resuspend the resin. Remove the top cap, then snap off the bottom tip.
-
Remove Storage Buffer: Place the column in a collection tube and centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the buffer.[1]
-
Equilibrate the Resin: Add 150-200 µL of an appropriate elution buffer (e.g., PBS) to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this wash step at least two more times, discarding the flow-through each time.[1]
-
Load the Sample: Place the equilibrated column into a new, clean collection tube. Carefully apply the entire labeling reaction mixture to the center of the resin bed.
-
Elute the Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified protein-dye conjugate. The unconjugated this compound remains trapped in the resin.[1]
Protocol 2: Purification using Size-Exclusion Chromatography (SEC)
This protocol provides higher resolution purification.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein size. For example, a resin like Sephadex G-25 is effective for removing small molecules from proteins larger than 5 kDa.[6][7]
-
Equilibration: Equilibrate the SEC column with at least two column volumes of your desired buffer (e.g., PBS, pH 7.2-7.4) at a flow rate recommended by the manufacturer.
-
Sample Loading: Load the labeling reaction mixture onto the column. The sample volume should not exceed the recommended capacity, typically up to 30% of the total column volume for group separations.[6][7]
-
Elution: Begin the elution with the equilibration buffer. The larger, labeled protein will travel through the column faster and elute first. The smaller, free this compound molecules will enter the pores of the resin beads, extending their path and causing them to elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at both 280 nm (for protein) and ~675 nm (for Cy5.5 dye). Pool the fractions that contain the initial peak, which corresponds to your purified conjugate.
Protocol 3: Purification using Dialysis
This method is simple and effective for buffer exchange and removing small molecules.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than your protein's molecular weight (e.g., 10 kDa MWCO for a >30 kDa protein). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of buffer (e.g., 1L of PBS for a 1 mL sample). Stir the buffer gently at 4°C.
-
Buffer Exchange: The small, unconjugated dye molecules will diffuse out of the membrane into the larger volume of buffer. To ensure efficient removal, change the dialysis buffer 2-3 times over 24-48 hours.[14] The labeled protein will remain inside the tubing.
-
Sample Recovery: Carefully remove the purified, labeled protein from the dialysis tubing/cassette. Note that the sample volume will have increased.
Experimental Workflow Diagram
Caption: Workflow for labeling and purifying this compound protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bidmc.org [bidmc.org]
Cy5.5-SE conjugate stability and long-term storage issues
Welcome to the Technical Support Center for Cy5.5-SE Conjugate Stability and Storage. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to ensure the optimal performance and longevity of your this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound (Succinimidyl Ester) is a bright, near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules.[1][2] The succinimidyl ester group is amine-reactive, allowing it to form a stable covalent amide bond with primary amines (-NH₂) found on proteins, antibodies, and other molecules.[1][3] This makes it a popular choice for creating fluorescent probes for various biological assays. The fluorescence of Cy5.5 is generally insensitive to pH in the range of 4 to 10.[3][4]
Q2: What are the most critical factors affecting the stability of my this compound conjugate?
A: The stability of your conjugate is influenced by several factors:
-
Temperature: Long-term storage at low temperatures (-20°C or -80°C) is crucial.[5][6] Lyophilized (freeze-dried) conjugates show excellent stability for extended periods.[7]
-
Light Exposure: Cyanine (B1664457) dyes are susceptible to photobleaching. All solutions containing the dye or conjugate should be protected from light by using amber vials or wrapping tubes in aluminum foil.[6]
-
pH: While the dye's fluorescence is stable across a broad pH range, the cyanine structure can degrade under very basic conditions (pH > 8).[4][8]
-
Environmental Ozone: Cy5 and related dyes are highly sensitive to degradation by atmospheric ozone, which can lead to rapid signal loss.[9] It is advisable to handle and store slides or samples in an ozone-controlled environment if possible.
-
Purity: The presence of unconjugated free dye can interfere with experiments and may degrade differently than the conjugated dye. Proper purification after conjugation is essential.[10]
Q3: How should I store the unconjugated this compound dye powder and its stock solutions?
A: Proper storage is critical, especially for the reactive dye.
-
Powder: The lyophilized powder should be stored at -20°C, protected from light and moisture (desiccated).[6][11] Before opening, always allow the vial to warm to room temperature to prevent moisture from condensing inside, which can hydrolyze the reactive NHS ester.[6]
-
Stock Solutions: It is highly recommended to prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][8] If you must store a stock solution, aliquot it into single-use volumes in moisture-proof tubes and store at -20°C or -80°C for no more than a few weeks.[12][13] DMSO is hygroscopic and will absorb water from the air, which degrades the dye's reactivity.[13]
Q4: What is the best way to store my final Cy5.5-protein conjugate for long-term use?
A: For long-term storage, it is recommended to store the purified conjugate at -20°C or -80°C.[14] Adding a cryoprotectant like glycerol (B35011) to a final concentration of 20-30% can prevent damage from freeze-thaw cycles.[14] For maximum stability, lyophilizing the conjugate and storing it at -20°C is an excellent option.[7] For short-term storage (a few days to a week), 4°C is acceptable.[14] Always store in the dark.
Troubleshooting Guide
This section addresses common issues encountered during and after the conjugation and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Inefficient Conjugation: The buffer used contained primary amines (e.g., Tris, glycine) which competed with your protein for the dye.[14] | 1. Use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate at pH 8.5-9.0 for the reaction.[5][14] |
| 2. Hydrolyzed Dye: The this compound was exposed to moisture before or during the reaction, hydrolyzing the reactive NHS ester. | 2. Use fresh, anhydrous DMSO/DMF to dissolve the dye immediately before use.[10] Warm the dye vial to room temperature before opening.[6] | |
| 3. Low Degree of Labeling (DOL): The molar ratio of dye-to-protein was too low. | 3. Increase the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio for your protein.[10] | |
| 4. Photobleaching/Ozone Degradation: The conjugate was exposed to excessive light or ambient ozone. | 4. Minimize light exposure at all stages.[6] If possible, work in a low-ozone environment.[9] Scan microarrays or slides only once if possible.[9] | |
| High Background Signal / Non-specific Staining | 1. Excess Free Dye: The purification step did not adequately remove all unconjugated this compound. | 1. Ensure thorough purification using gel filtration (e.g., Sephadex G-25) or dialysis.[14][15] |
| 2. Over-labeling (High DOL): Too many dye molecules on the protein can cause aggregation and non-specific binding. | 2. Decrease the molar ratio of dye-to-protein in the conjugation reaction.[10] | |
| Inaccurate Degree of Labeling (DOL) Calculation | 1. Contamination with Free Dye: Unconjugated dye in the sample absorbs light at ~675 nm, leading to an overestimation of the DOL. | 1. Re-purify the conjugate to ensure all free dye is removed.[10] |
| 2. Inaccurate Protein Concentration: The protein concentration used in the calculation is incorrect. | 2. Use an accurate method to determine the initial protein concentration. Remember to account for the dye's absorbance at 280 nm in the final DOL calculation.[10] | |
| 3. Precipitation of Conjugate: The conjugate has precipitated out of solution. | 3. Centrifuge the sample and measure the absorbance of the supernatant. If the DOL is now lower, precipitation has occurred. Consider optimizing storage buffer (e.g., adding glycerol). |
Experimental Protocols & Data
Protocol 1: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control step.[10]
Methodology:
-
Purify: Ensure the conjugate is purified from any free, unconjugated dye.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀): Absorbance maximum for most proteins.
-
~675 nm (Aₘₐₓ): The absorbance maximum for Cy5.5 dye.
-
-
Calculate: Use the following equations based on the Beer-Lambert law (A = εcl):
-
Molar Concentration of Dye (C_dye): C_dye (M) = Aₘₐₓ / ε_dye (Where ε_dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹)
-
Molar Concentration of Protein (C_prot): C_prot (M) = (A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) / ε_prot (Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, typically ~0.05 for Cy5.5, and ε_prot is the molar extinction coefficient of your specific protein at 280 nm).
-
Degree of Labeling (DOL): DOL = C_dye / C_prot
-
| Parameter | Symbol | Typical Value for Cy5.5 |
| Molar Extinction Coefficient | ε_dye | 250,000 M⁻¹cm⁻¹ at ~675 nm |
| Absorbance Maximum | Aₘₐₓ | ~675 nm |
| Correction Factor at 280 nm | CF₂₈₀ | ~0.05 |
Visual Guides
This compound Conjugation and Purification Workflow
This diagram outlines the key steps for successfully labeling a protein with this compound and purifying the final conjugate.
Caption: Standard experimental workflow for this compound conjugation.
Troubleshooting Logic for Low Signal
This decision tree helps diagnose the root cause of weak or absent fluorescence in an experiment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. abpbio.com [abpbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. assaygenie.com [assaygenie.com]
- 15. medchemexpress.com [medchemexpress.com]
Improving signal-to-noise ratio in Cy5.5-SE imaging
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their imaging experiments using Cy5.5-SE and improve the signal-to-noise ratio.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging experiments in a question-and-answer format.
Issue 1: High Background or Non-Specific Staining
-
Question: Why is my background signal so high, obscuring the specific signal?
Answer: High background fluorescence is a common issue that can arise from several factors. The concentration of your Cy5.5-conjugated molecule might be too high, leading to non-specific binding.[1] Another potential cause is insufficient washing after the staining step, which leaves unbound conjugates in the sample.[1] Additionally, endogenous autofluorescence from the biological sample itself can contribute to the background signal.[1] It is also crucial to ensure the purity of the conjugate, as unconjugated, free dye can bind non-specifically to cellular components.[1] Some cyanine (B1664457) dyes, including those in tandem configurations like PerCP-Cy5.5, have been observed to exhibit non-specific binding to monocytes and macrophages.[2][3]
-
Question: How can I reduce high background fluorescence?
Answer: To mitigate high background, several steps can be taken:
-
Optimize Conjugate Concentration: Perform a titration experiment to determine the lowest concentration of your Cy5.5-conjugate that provides a strong specific signal with minimal background.[1]
-
Improve Washing Steps: Increase the number and/or duration of washing steps after incubation with the conjugate. Using a wash buffer containing a mild detergent, such as Tween-20, can help reduce non-specific interactions.[1][4]
-
Ensure Conjugate Purity: If you are preparing the conjugate in-house, purify it to remove any unconjugated this compound dye using methods like column chromatography.[1]
-
Control for Autofluorescence: Always include an unstained control sample to assess the level of natural autofluorescence in your cells or tissue.[1] Using far-red dyes like Cy5.5 helps minimize autofluorescence compared to dyes with shorter wavelengths, as cellular autofluorescence is typically lower in this spectral region.[1]
-
Issue 2: Weak or No Specific Signal
-
Question: I am not observing a signal, or the signal is very weak. What could be the issue?
Answer: A weak or absent signal can be attributed to several factors. The target molecule of interest may have low expression levels in your sample.[1] Photobleaching, the light-induced degradation of the fluorophore, can significantly diminish the signal, especially with long exposure times.[1][7] The degree of labeling (DOL), which is the number of dye molecules per target molecule, might be suboptimal. Too few dye molecules will result in a dim signal, while too many can lead to self-quenching, which reduces fluorescence.[1] Furthermore, Cy5 dyes are sensitive to environmental ozone, which can degrade the dye and reduce its fluorescence.[4]
-
Question: How can I enhance a weak signal?
Answer: To improve a weak signal, consider the following strategies:
-
Optimize Degree of Labeling (DOL): Perform a titration to find the optimal molar ratio of this compound to your target molecule during the conjugation reaction. A typical starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[8][9] An optimal DOL is generally between 2 and 7 for antibodies.[8]
-
Minimize Photobleaching: Reduce the intensity and duration of the excitation light.[4][7] Use an anti-fade mounting medium to protect your sample.[4] Photostabilizing agents can also be employed to enhance photostability.[4]
-
Control for Ozone Degradation: If possible, work in an environment with low ozone levels.[4]
-
Optimize Staining Protocol: Ensure that your fixation and permeabilization (for intracellular targets) protocols are optimal for your sample and target.[4] Follow established guidelines for incubation times and temperatures.[4]
-
Check Filter Sets: Verify that you are using the correct excitation and emission filter sets for Cy5.5 to ensure efficient signal detection.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound and its conjugates?
A1: this compound should be stored at <-15°C, desiccated, and protected from light.[8][9] Reconstituted stock solutions in DMSO can be stored at <-15°C for a limited time, typically less than two weeks.[9] Protein conjugates should be stored at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% BSA) at 4°C for up to two months with the addition of a bacteriostatic agent like sodium azide, and should be protected from light.[9] For long-term storage, it is recommended to store at -80°C for up to two years or -20°C for up to one year, protected from light.[10]
-
Q2: What is the optimal pH for the this compound labeling reaction?
A2: The labeling reaction with NHS esters is most efficient at a pH between 8.0 and 9.0.[8] A common reaction buffer is 1 M sodium bicarbonate at a pH of 8.5-9.5.[8][11]
-
Q3: Are there more photostable alternatives to Cy5.5?
A3: Yes, other far-red fluorescent dyes are available that offer improved photostability. For instance, Alexa Fluor 647 is a popular alternative known for its enhanced brightness and resistance to photobleaching compared to Cy5.[7]
-
Q4: Can I use this compound for in vivo imaging?
A4: Yes, Cy5.5 is suitable for in vivo imaging applications due to its emission in the near-infrared window, which allows for deeper tissue penetration and reduced autofluorescence.[10][11][12]
Quantitative Data Summary
Table 1: Recommended Parameters for this compound Labeling of Proteins
| Parameter | Recommended Value | Reference |
| Protein Concentration | 2-10 mg/mL | [11] |
| Reaction Buffer pH | 8.5 ± 0.5 | [10][11] |
| Molar Ratio of this compound to Protein | ~10:1 (starting point) | [9][10][11] |
| Reaction Time | 60 minutes at room temperature | [10][11] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | [8] |
Table 2: Photophysical Properties of Cy5.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [12] |
| Emission Maximum (λem) | ~694 nm | [12] |
| Extinction Coefficient | 198,000 M⁻¹cm⁻¹ | [13] |
| Quantum Yield | 0.2 | [14][15] |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol provides a general procedure for conjugating this compound to an antibody.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[11]
-
If the buffer contains primary amines (e.g., Tris) or ammonium (B1175870) ions, the antibody must be purified by dialysis against PBS.[8][11]
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[8]
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[9]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-antibody).
-
Slowly add the calculated volume of this compound solution to the antibody solution while gently mixing.[11]
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.[10][11]
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 1 M Tris-HCl, pH 8.0, to stop the reaction.
-
-
Purification of the Conjugate:
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5). An optimal DOL for antibodies is typically between 2 and 7.[8]
-
Visualizations
Caption: Troubleshooting workflow for improving signal-to-noise ratio in this compound imaging.
Caption: Experimental workflow for labeling antibodies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. tocris.com [tocris.com]
- 15. rndsystems.com [rndsystems.com]
Validation & Comparative
A Head-to-Head Comparison of Cy5.5-SE and Alexa Fluor 680 for In Vivo Imaging
For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two widely used NIR dyes, Cy5.5 succinimidyl ester (SE) and Alexa Fluor 680 N-hydroxysuccinimide (NHS) ester, to aid in the selection of the optimal probe for your research needs.
This comparison delves into the key performance characteristics of each dye, including their spectral properties, brightness, and photostability. While direct, quantitative in vivo comparative data is sparse in published literature, this guide provides a detailed experimental protocol to enable researchers to conduct their own head-to-head comparisons.
At a Glance: Key Dye Properties
A summary of the fundamental properties of Cy5.5 and Alexa Fluor 680 is presented below. These characteristics are crucial for designing imaging experiments and selecting appropriate instrumentation.
| Property | Cy5.5 | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~675 - 678 | ~679 |
| Emission Maximum (nm) | ~694 - 695 | ~702 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 250,000 | ~183,000 - 184,000 |
| Quantum Yield | ~0.28 | ~0.36 |
| Reactive Group | Succinimidyl Ester (SE) | N-hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary Amines | Primary Amines |
Performance Characteristics: Brightness and Photostability
Brightness , a critical factor for sensitive in vivo detection, is a function of both the molar extinction coefficient and the quantum yield. While Cy5.5 boasts a higher extinction coefficient, Alexa Fluor 680 has a greater quantum yield. In practice, the brightness of the conjugated probe is also influenced by the degree of labeling (DOL) and the tendency of the dye to self-quench at high labeling densities. Some studies suggest that Alexa Fluor dyes are less prone to self-quenching upon conjugation compared to cyanine (B1664457) dyes, which can result in brighter bioconjugates.[1][2][3]
Photostability , the resistance of a fluorophore to photodegradation upon exposure to excitation light, is paramount for longitudinal in vivo studies and for imaging modalities that require intense illumination. Literature generally indicates that Alexa Fluor dyes exhibit superior photostability compared to traditional cyanine dyes like Cy5.5.[1][2][3] This enhanced stability allows for longer exposure times and repeated imaging sessions without significant signal loss.
Experimental Protocol: A Framework for Direct In Vivo Comparison
To obtain empirical data on the performance of Cy5.5-SE and Alexa Fluor 680 in your specific experimental context, a direct comparative study is recommended. The following protocol outlines a robust methodology for such a comparison.
I. Preparation of Labeled Targeting Moiety
This initial phase involves the conjugation of the fluorescent dyes to a targeting molecule (e.g., an antibody or peptide) relevant to your research.
Caption: Workflow for preparing fluorescently labeled probes.
Methodology:
-
Reagent Preparation:
-
Dissolve the targeting molecule in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 1-5 mg/mL.
-
Prepare fresh 10 mg/mL stock solutions of this compound and Alexa Fluor 680-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the reactive dye to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
-
Calculate the protein concentration and the degree of labeling (DOL). Aim for a consistent DOL between the Cy5.5 and Alexa Fluor 680 conjugates for a fair comparison. For in vivo imaging, a DOL of 1.5 to 3 is often recommended for antibodies to maintain optimal biodistribution and clearance.[4]
-
II. In Vivo Imaging and Biodistribution
This phase involves administering the labeled probes to animal models and acquiring in vivo fluorescence images over time.
Caption: Workflow for in vivo fluorescence imaging.
Methodology:
-
Animal Models:
-
Use an appropriate animal model for your research question (e.g., nude mice with subcutaneously implanted tumors). For optimal imaging, use hairless mice or remove hair from the imaging area.[4]
-
Divide the animals into two groups: one for the Cy5.5-conjugate and one for the Alexa Fluor 680-conjugate. Include a control group injected with an unlabeled targeting molecule or saline.
-
-
Probe Administration:
-
Administer an equimolar dose of the Cy5.5 and Alexa Fluor 680 conjugates to their respective animal groups via intravenous (tail vein) injection.[5]
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the animals (e.g., with isoflurane).[6]
-
Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate excitation and emission filters for each dye.
-
Cy5.5: Excitation ~675 nm, Emission ~720 nm
-
Alexa Fluor 680: Excitation ~675 nm, Emission ~720 nm
-
-
Maintain consistent imaging parameters (exposure time, binning, f-stop) for all animals and time points.
-
III. Ex Vivo Analysis and Data Quantification
Following the final in vivo imaging session, this phase involves harvesting organs for ex vivo imaging and quantitative analysis.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 6. research.charlotte.edu [research.charlotte.edu]
Performance of Cy5.5-SE Labeled Antibodies in Western Blotting: A Comparative Guide
In the realm of quantitative proteomics, the selection of fluorescent dyes for western blotting is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, achieving high sensitivity and a broad dynamic range is paramount. This guide provides an objective comparison of Cy5.5-SE labeled antibodies with popular alternatives, supported by experimental data and detailed protocols.
Overview of Near-Infrared (NIR) Fluorescent Dyes
Cy5.5 is a near-infrared (NIR) cyanine (B1664457) dye that, when conjugated to secondary antibodies, enables fluorescent detection in western blotting. The use of NIR dyes offers significant advantages over traditional chemiluminescence, including higher signal stability, a wider linear dynamic range for more accurate quantification, and the capability for multiplex detection of multiple proteins on a single blot.[1] This is largely due to the minimal autofluorescence of biological samples and blotting membranes in the NIR spectrum, which contributes to a better signal-to-noise ratio.[2][3]
Comparative Performance of Cy5.5 and Alternatives
While Cy5.5 is a widely used NIR dye, several alternatives are available, most notably Alexa Fluor 680 and IRDye 680LT. The performance of these dyes can be evaluated based on several key parameters:
-
Quantum Yield: This measures the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield generally indicates a brighter signal.
-
Photostability: This refers to the durability of the fluorophore against photobleaching (fading) upon exposure to light. Higher photostability is crucial for consistent and reproducible imaging, especially during long exposure times.
-
Signal Intensity and Signal-to-Noise Ratio (SNR): In the context of western blotting, this is the ultimate measure of performance, reflecting the strength of the specific signal relative to background noise.
Quantitative Data Summary
| Feature | Cy5.5 | Alexa Fluor 680 | IRDye 680LT | CF® 680 |
| Excitation Max (nm) | ~675 | ~679 | ~676 | ~680 |
| Emission Max (nm) | ~694 | ~702 | ~693 | ~701 |
| Quantum Yield | 0.28 | Higher than Cy5.5 | Not specified | Brightest among spectrally similar dyes |
| Photostability | Good | Significantly more photostable than Cy dyes | More photostable than Alexa Fluor 680 | Not specified |
| Signal Intensity | Good | Higher than Cy5.5 | 2-3 fold higher than Alexa Fluor 680 conjugates | ~3.5-fold higher than IRDye 680 |
| Self-Quenching | Prone to aggregation and self-quenching at high labeling degrees | Less prone to self-quenching than Cy dyes | Not specified | Not specified |
Key Findings from Comparative Studies:
-
Alexa Fluor dyes have been shown to be significantly more resistant to photobleaching than their Cy dye counterparts.[4] Protein conjugates of Alexa Fluor dyes are also significantly more fluorescent than those of Cy dyes, especially at high degrees of labeling, due to reduced self-quenching.[4]
-
IRDye 680LT has demonstrated greater photostability compared to Alexa Fluor 680.[5] In functional tests, secondary antibodies labeled with IRDye 680LT showed a 2 to 3-fold higher signal intensity compared to Alexa Fluor 680 conjugates.[5]
-
CF® Dyes have been reported to provide a fluorescence intensity approximately 3.5-fold higher than the respective IRDyes in western blotting applications.[6]
Experimental Protocols
Antibody Labeling with this compound
This protocol outlines the procedure for conjugating Cy5.5 succinimidyl ester (SE) to an antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (pH 8.5-9.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: If the antibody buffer contains amines (e.g., Tris or glycine), dialyze the antibody against 1X PBS (pH 7.2-7.4).
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Calculate the required volume of this compound solution to achieve a molar ratio of dye to antibody between 10:1 and 20:1.
-
Add the calculated volume of this compound to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add a quenching reagent to stop the reaction. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 675 nm (for Cy5.5). The optimal DOL is typically between 2 and 7.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Fluorescent Western Blotting
This protocol provides a general workflow for western blotting using a Cy5.5-labeled secondary antibody.
Materials:
-
PVDF or low-fluorescence nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
Cy5.5-labeled secondary antibody
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescent imaging system
Procedure:
-
SDS-PAGE and Protein Transfer: Separate protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the Cy5.5-labeled secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.
-
Imaging: Image the blot using a fluorescent imaging system equipped with the appropriate laser and emission filter for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Conclusion
The choice of a fluorescent dye for western blotting significantly impacts the quality and reliability of the results. While this compound labeled antibodies provide good performance, alternatives such as Alexa Fluor 680 and IRDye 680LT offer enhanced photostability and brightness, which can lead to improved signal intensity and signal-to-noise ratios. For applications requiring the highest sensitivity, exploring even brighter alternatives like the CF® dyes may be beneficial. Researchers should consider the specific requirements of their experiments, including the abundance of the target protein and the imaging instrumentation available, when selecting the most appropriate fluorescent dye.
References
- 1. licorbio.com [licorbio.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ld.ru [ld.ru]
- 6. interchim.fr [interchim.fr]
Assessing the Impact of Cy5.5-SE Conjugation on Protein Function: A Comparison Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, understanding the potential impact of the chosen fluorophore on protein function is paramount. This guide provides an objective comparison of Cy5.5 succinimidyl ester (SE) with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs. While the ideal fluorescent label should be bright and photostable, it is equally crucial that it does not interfere with the biological activity of the protein it is labeling.
Data Presentation: Quantitative Comparison of Fluorophores
The selection of a fluorescent dye can significantly influence the outcome of an experiment. The following tables summarize key quantitative parameters for Cy5.5 and its common alternatives.
Table 1: Photophysical Properties of Common Amine-Reactive Dyes
| Property | Cy5.5-SE | Alexa Fluor 647-SE | DyLight 650-NHS Ester | iFluor 647-SE |
| Excitation Maximum (nm) | ~675 | ~650 | ~652 | ~650 |
| Emission Maximum (nm) | ~694 | ~668 | ~672 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 | Not specified |
| Quantum Yield | ~0.28 | ~0.33 | Not specified | Not specified |
| Photostability | Moderate | High | High | High |
Table 2: Impact of Labeling on Protein Properties
| Parameter | This compound | Alexa Fluor 647-SE | General Considerations & Potential Impact |
| Propensity for Self-Quenching | High | Low | High degrees of labeling (DOL) with Cy5.5 can lead to significant fluorescence quenching, reducing signal intensity.[1] Alexa Fluor 647 is less prone to this effect.[1][2] |
| Effect on Protein Activity | Protein-dependent | Protein-dependent | Fluorescent labeling can alter the binding kinetics and enzymatic activity of proteins.[3] The effect is highly specific to the protein, the dye, and the DOL. |
| Impact on Binding Affinity (Kd) | Can increase Kd (lower affinity) | Generally less impact than Cy5 | Studies have shown that fluorescent labeling can decrease the binding affinity of proteins.[4][5] The magnitude of this effect varies. |
| Formation of Aggregates | Can induce protein aggregation | Less likely to induce aggregation | Dye-dye interactions, particularly with cyanine (B1664457) dyes like Cy5.5, can lead to the formation of non-fluorescent aggregates.[2] |
Experimental Protocols
To accurately assess the impact of this compound conjugation on your protein of interest, a systematic approach involving labeling, purification, characterization, and functional analysis is required.
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4-8.5)
-
This compound (dissolved in anhydrous DMSO or DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the optimal pH for labeling (typically pH 8.3-9.0).
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the reactive dye to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~675 nm, Amax).
-
Calculate Concentrations:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its Amax (for Cy5.5, ~250,000 cm⁻¹M⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Assessing Functional Activity - Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for assessing the binding activity of a labeled antibody.
Materials:
-
Antigen-coated microplate
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Labeled primary antibody (Cy5.5-antibody conjugate and control conjugates)
-
Unlabeled primary antibody (for comparison)
-
Enzyme-conjugated secondary antibody (if using an indirect ELISA for comparison)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescent plate reader
Procedure:
-
Blocking: Block the antigen-coated plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the labeled and unlabeled antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection:
-
For directly labeled antibodies, proceed to plate reading.
-
For unlabeled antibodies, add an enzyme-conjugated secondary antibody, incubate, wash, and then add a suitable substrate.
-
-
Plate Reading: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for Cy5.5.
-
Analysis: Compare the binding curves of the labeled and unlabeled antibodies to determine any changes in binding affinity.
Protocol 4: Assessing Functional Activity - Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to quantify the binding kinetics of a labeled protein.
Materials:
-
SPR instrument and sensor chip
-
Ligand (protein to be immobilized on the chip)
-
Analyte (unlabeled protein and fluorescently labeled protein)
-
Immobilization buffers (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the sensor chip surface according to the manufacturer's instructions.
-
Analyte Injection: Inject a series of concentrations of the unlabeled analyte over the sensor surface to determine the baseline binding kinetics (association rate constant, ka; dissociation rate constant, kd; and equilibrium dissociation constant, KD).
-
Labeled Analyte Injection: Inject the same series of concentrations of the fluorescently labeled analyte over the sensor surface.
-
Data Analysis: Compare the sensorgrams and calculated kinetic constants for the unlabeled and labeled analytes to quantify the impact of the fluorescent label on binding affinity and kinetics.
Mandatory Visualization
To illustrate the experimental workflows and the underlying principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 4. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Near-Infrared Dyes: Cy5.5-SE vs. Alternatives for Optimal Sensitivity and Brightness
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical determinant of experimental success, particularly in applications demanding high sensitivity and signal-to-noise ratios. This guide provides an objective comparison of the widely used Cy5.5-SE dye with its main competitors, Alexa Fluor 680 and IRDye 800CW, supported by experimental data and detailed protocols to inform your selection process.
In the realm of fluorescence imaging, the near-infrared window (700-900 nm) offers a distinct advantage by minimizing interference from tissue autofluorescence and enabling deeper tissue penetration.[1] Cy5.5, a well-established cyanine (B1664457) dye, has long been a staple for in vivo imaging. However, newer generation dyes such as the Alexa Fluor and IRDye series present compelling alternatives with claims of superior brightness and photostability. This guide will dissect the key performance characteristics of these dyes to provide a clear, data-driven comparison.
Quantitative Performance Comparison
The brightness of a fluorophore is a function of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence). Photostability, or the dye's resistance to photobleaching, is another critical factor for applications requiring long or repeated exposure to light.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | ~675 - 678[2][3] | ~694 - 710[2][3] | ~190,000 - 250,000[2][4] | ~0.2 - 0.28[2][5] | Widely used, good for in vivo imaging.[6] |
| Alexa Fluor 680 | ~679[7][8] | ~702[7][8] | ~184,000[7] | ~0.36[7] | High brightness and photostability, spectrally similar to Cy5.5.[8][9] |
| IRDye 800CW | ~774 - 775[10] | ~789 - 792[1][6] | ~240,000 - 300,000[11] | ~0.09 - 0.12[12] | Longer wavelength for reduced background and enhanced tumor-to-background ratio in vivo.[1][2][13] |
Experimental Data Highlights
Several studies have demonstrated the performance advantages of alternative NIR dyes over Cy5.5 in specific applications.
-
In Vivo Tumor Imaging: A comparative study using epidermal growth factor (EGF) conjugated to either Cy5.5 or IRDye 800CW for imaging breast cancer xenografts in mice revealed that EGF-IRDye 800CW produced a significantly reduced background and an enhanced tumor-to-background ratio (TBR) compared to EGF-Cy5.5.[2][14] This is largely attributed to the longer excitation and emission wavelengths of IRDye 800CW, which are less affected by tissue scattering and autofluorescence.[1]
-
Brightness and Photostability: Alexa Fluor dyes are renowned for their brightness and photostability.[8] Quantitative comparisons have shown that Alexa Fluor 647, a dye spectrally similar to Cy5, is significantly more resistant to photobleaching than its Cy dye counterpart.[14][15] While a direct quantitative comparison for Alexa Fluor 680 and Cy5.5 is less documented in a single study, the general trend of superior photostability and brightness of the Alexa Fluor family is a consistent theme.[8][9] Furthermore, protein conjugates of Alexa Fluor dyes tend to exhibit less self-quenching at high degrees of labeling compared to Cy dyes, resulting in brighter conjugates.[14][15]
Experimental Protocols
To ensure a fair comparison of NIR dyes, it is crucial to follow standardized protocols for antibody conjugation and imaging.
Protocol for Antibody Labeling with NHS Ester Dyes
This protocol provides a general guideline for labeling antibodies with amine-reactive succinimidyl ester (SE or NHS ester) dyes like this compound and Alexa Fluor 680 NHS Ester.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS)
-
NIR Dye NHS Ester (e.g., this compound, Alexa Fluor 680 NHS Ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS. Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
Prepare the Dye Solution: Allow the vial of the dye's NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1, but this should be optimized for each specific antibody. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Quench the Reaction: Add the quenching reagent to stop the reaction.
-
Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Protocol for In Vivo Imaging in a Mouse Model
This protocol outlines a general procedure for in vivo fluorescence imaging.
Materials:
-
NIR dye-labeled antibody
-
Tumor-bearing or healthy mice
-
In vivo imaging system with appropriate filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration: Inject the fluorescently labeled antibody intravenously via the tail vein. The typical dose is 1-2 nmol per mouse.[16]
-
Image Acquisition: Acquire a baseline image before injection to assess autofluorescence. Image the mice at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window. Use the appropriate excitation and emission filters for the specific dye.
-
Ex Vivo Organ Analysis: At the end of the experiment, euthanize the mice and dissect the major organs and tumor. Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.[16]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Conclusion
The choice between this compound and its alternatives depends heavily on the specific experimental requirements.
-
This compound remains a viable and widely used NIR dye, offering a good balance of properties for many applications.
-
Alexa Fluor 680 is a superior choice when maximal brightness and photostability are critical, particularly for in vitro assays that involve prolonged imaging.
-
IRDye 800CW excels in in vivo applications where deep tissue penetration and a high signal-to-background ratio are paramount. Its longer emission wavelength significantly reduces interference from tissue autofluorescence.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate near-infrared dye to achieve the highest sensitivity and brightness for their specific research needs.
References
- 1. ld.ru [ld.ru]
- 2. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Extinction Coefficient [Li-Cor IRDye 800CW] | AAT Bioquest [aatbio.com]
- 11. licorbio.com [licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity of Cy5.5-SE Conjugated Secondary Antibodies
For researchers, scientists, and drug development professionals, the fidelity of immunodetection assays is paramount. Non-specific binding of secondary antibodies can lead to erroneous results, consuming valuable time and resources. This guide provides a comprehensive comparison of Cy5.5-SE conjugated secondary antibodies, with a focus on cross-reactivity, offering supporting experimental data and detailed protocols to empower informed decisions in your research.
The specificity of a secondary antibody is its ability to bind exclusively to the primary antibody it was designed to target, without binding to immunoglobulins (IgG) from other species. Cross-reactivity, the binding of a secondary antibody to an unintended IgG, can be a significant source of background noise and false-positive signals, particularly in multiplexing experiments where multiple primary antibodies from different species are employed.[1][2] To mitigate this, manufacturers often employ a cross-adsorption purification step, where the secondary antibody is passed through a column containing immobilized serum proteins from various species to remove antibodies that exhibit cross-reactivity.[1][2]
Qualitative Comparison of Cross-Adsorption Profiles
While quantitative cross-reactivity data is not always readily available from all manufacturers, a valuable qualitative assessment can be made by examining the extent of cross-adsorption against various species as specified on product datasheets. An antibody that has been cross-adsorbed against a wider range of species is generally expected to exhibit lower cross-reactivity. The following tables summarize the cross-adsorption profiles of commonly used Cy5.5-conjugated secondary antibodies from prominent suppliers.
Table 1: Cross-Adsorption Profile of Goat anti-Rabbit IgG (H+L), Cy5.5 Conjugate
| Supplier | Product Name | Cross-Adsorbed Against |
| Abcam | Goat Anti-Rabbit IgG (H&L) (Cy5.5®) preadsorbed | Rat, Sheep, Goat, Horse, Chicken, Guinea pig, Hamster, Cow, Human[3] |
| Thermo Fisher Scientific | Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, PE-Cyanine5.5 | Not explicitly stated for this specific conjugate, but generally against human, mouse, and bovine serum proteins for similar products.[4][5] |
| Jackson ImmunoResearch | Cy5™ AffiniPure® Goat Anti-Rabbit IgG (H+L) | Human, Mouse, Rat Serum Proteins[6] |
Table 2: Cross-Adsorption Profile of Donkey anti-Mouse IgG (H+L), Cy5.5 Conjugate
| Supplier | Product Name | Cross-Adsorbed Against |
| Biotium | Donkey Anti-Mouse IgG (H+L), Highly Cross-Adsorbed | Bovine, Chicken, Goat, Guinea pig, Horse, Human, Rabbit, Rat, Sheep, Syrian hamster[7] |
| Jackson ImmunoResearch | Cy5™ AffiniPure® Donkey Anti-Mouse IgG (H+L) | Bovine, Chicken, Goat, Guinea Pig, Syrian Hamster, Horse, Human, Rabbit, Sheep Serum Proteins[8][9] |
| Southern Biotech | Donkey Anti-Mouse IgG(H+L), Multi-Species SP ads-CY5 | Human, goat, sheep, bovine, rabbit, chicken, horse, and guinea pig serum proteins[10] |
Performance Comparison with Alternative Fluorophores
While Cy5.5 is a widely used fluorophore in the far-red spectrum, several alternatives offer comparable or even superior performance in terms of brightness and photostability. The choice of fluorophore can significantly impact the quality and sensitivity of an immunoassay.
Table 3: Comparison of Cy5.5 and Alternative Far-Red Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| Cy5.5 | ~675 | ~694 | Well-established dye, good for multiplexing due to its spectral properties.[11] |
| Alexa Fluor 680 | ~679 | ~702 | Spectrally similar to Cy5.5, often brighter and more photostable.[12][13] |
| DyLight 680 | ~692 | ~712 | Offers high fluorescence intensity and photostability. |
| ATTO 680 | ~680 | ~700 | Known for high photostability and quantum yield. |
Studies have shown that Alexa Fluor dyes are often significantly more resistant to photobleaching compared to their Cy dye counterparts.[14] Furthermore, protein conjugates of Alexa Fluor dyes tend to exhibit less fluorescence quenching at high degrees of labeling.[14]
Experimental Protocols for Cross-Reactivity Testing
To quantitatively assess the cross-reactivity of a this compound conjugated secondary antibody in your specific experimental context, the following detailed protocols for Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are provided.[2]
Dot Blot Assay for Semi-Quantitative Cross-Reactivity Assessment
This method offers a rapid and straightforward way to visualize and semi-quantify the binding of a secondary antibody to various immunoglobulins.[2]
Materials:
-
Nitrocellulose or PVDF membrane
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST [PBS with 0.1% Tween-20])
-
Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat, etc.)
-
This compound conjugated secondary antibody to be tested
-
Fluorescence imaging system
Methodology:
-
Antigen Immobilization: Spot 1-2 µL of serial dilutions (e.g., 1 mg/mL, 0.5 mg/mL, 0.25 mg/mL) of each purified IgG onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[2]
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with PBST. Incubate the membrane with the this compound conjugated secondary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times for 5 minutes each with PBST to remove any unbound secondary antibody.[2]
-
Detection: Allow the membrane to air dry and then visualize the fluorescent signal using a suitable imaging system with appropriate excitation and emission filters for Cy5.5.
-
Analysis: Compare the signal intensity of the spots corresponding to the target IgG species with the signal from the non-target species' IgGs. The presence of a significant signal on non-target IgGs indicates cross-reactivity.
ELISA for Quantitative Cross-Reactivity Analysis
ELISA provides a more quantitative measure of cross-reactivity by determining the percentage of binding to non-target IgGs relative to the target IgG.[2]
Materials:
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Purified IgGs from various species
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
This compound conjugated secondary antibody
-
Fluorescence plate reader
Methodology:
-
Antigen Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[2]
-
Secondary Antibody Incubation: Wash the plate three times with wash buffer. Add 100 µL of serial dilutions of the this compound conjugated secondary antibody (in blocking buffer) to the wells. Incubate for 1 hour at room temperature.[2]
-
Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.[2]
-
Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for Cy5.5.[2]
-
Analysis: Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated using the following formula at a specific antibody concentration within the linear range of the assay: (Signal of non-target IgG / Signal of target IgG) x 100%[2]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in assessing secondary antibody cross-reactivity.
Dot Blot workflow for assessing cross-reactivity.
ELISA workflow for quantitative cross-reactivity analysis.
Signaling Pathway Context: Antibody-Mediated Signal Modulation
Cy5.5-conjugated secondary antibodies are instrumental in visualizing the effects of therapeutic antibodies on signaling pathways. For instance, a primary therapeutic antibody might be designed to either block a receptor, preventing its activation by a ligand, or to activate a receptor, mimicking the natural ligand. The visualization of this primary antibody with a fluorescent secondary antibody allows researchers to confirm its binding and localization.
Antibody-mediated modulation of a signaling pathway.
Conclusion
The selection of a highly specific secondary antibody is a critical step in ensuring the accuracy and reliability of immunodetection assays. While this compound conjugated secondary antibodies are a robust choice for many applications, a thorough evaluation of their cross-reactivity profile is essential. By consulting manufacturer-provided cross-adsorption data and, when necessary, performing in-house validation using the protocols provided, researchers can confidently select the most appropriate reagents for their studies. Furthermore, considering alternative fluorophores with enhanced brightness and photostability can further optimize experimental outcomes. This guide serves as a foundational resource for navigating the complexities of secondary antibody selection and cross-reactivity testing, ultimately contributing to more reproducible and impactful scientific discoveries.
References
- 1. Goat anti-Rabbit IgG antibody (611-113-122) [antibodies-online.com]
- 2. benchchem.com [benchchem.com]
- 3. Goat Anti-Rabbit IgG (Cy5.5 ®) preadsorbed secondary antibody (ab6942) | Abcam [abcam.com]
- 4. Goat anti-Rabbit IgG (H+L), PE-Cyanine5.5 (L42018) [thermofisher.com]
- 5. Invitrogen Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, | Fisher Scientific [fishersci.com]
- 6. Cy5-Goat Anti-Rabbit IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 7. biotium.com [biotium.com]
- 8. Cy5-Donkey Anti-Mouse IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 9. thomassci.com [thomassci.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. How to choose and use antibodies | Abcam [abcam.com]
- 12. cancer.iu.edu [cancer.iu.edu]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
Validating Cy5.5-SE Labeled Probes for In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of fluorescently labeled probes is a critical step in ensuring the accuracy and reproducibility of in vivo target engagement studies. This guide provides a comprehensive comparison of Cy5.5-SE labeled probes with common alternatives, supported by experimental data and detailed protocols for key validation assays.
The use of near-infrared (NIR) fluorescent probes, such as those labeled with Cyanine5.5 (Cy5.5), offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence. The succinimidyl ester (SE) chemistry allows for the straightforward and efficient labeling of proteins and other biomolecules through covalent linkage to primary amines. However, the conjugation process itself can potentially impact the functionality of the probe. Therefore, rigorous validation is essential to confirm that the labeled probe retains its binding affinity and specificity for the intended target in a complex biological environment.
This guide will delve into the quantitative comparison of Cy5.5 with other commonly used far-red fluorescent dyes, provide detailed experimental workflows for in vivo validation, and illustrate relevant signaling pathways to provide a comprehensive resource for researchers in the field.
Performance Comparison of Far-Red Fluorophores
The selection of a fluorescent dye is a critical decision in the design of in vivo imaging probes. Key performance characteristics include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. While Cy5.5 is a widely used and effective dye, several alternatives offer competitive or even superior performance in certain aspects.
| Property | Cy5.5 | Alexa Fluor 647 | DyLight 650 | Key Considerations |
| Excitation Max (nm) | ~675 | ~650 | ~654 | All are well-suited for common 633 nm or 647 nm laser lines. |
| Emission Max (nm) | ~694 | ~665 | ~673 | Minimal differences in emission spectra allow for the use of similar filter sets. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 | ~250,000 | High extinction coefficients contribute to brighter signals. |
| Quantum Yield | ~0.23 | ~0.33 | Not widely reported, but generally marketed as high. | A higher quantum yield results in a brighter fluorescent signal. |
| Brightness (Ext. Coeff. x QY) | ~57,500 | ~78,870 | - | Alexa Fluor 647 is demonstrably brighter than Cy5.5.[1][2] |
| Photostability | Moderate | High | High | Alexa Fluor 647 and DyLight 650 are significantly more resistant to photobleaching than Cy5.[1][2] |
| pH Sensitivity | Sensitive to pH changes | Relatively insensitive (pH 4-10) | Relatively insensitive (pH 4-9) | Stability over a wide pH range is crucial for in vivo applications where local environments can vary.[3][4] |
| Self-Quenching | Prone to self-quenching at high degrees of labeling.[2] | Less susceptible to self-quenching.[2] | Marketed as having reduced self-quenching. | Over-labeling can be counterproductive with Cy5.5. |
Note: The brightness of DyLight 650 cannot be definitively calculated without a widely published quantum yield value. However, with an identical molar extinction coefficient to Cy5.5, a higher quantum yield would lead to greater brightness.
Experimental Protocols for In Vivo Validation
The following protocols provide a detailed methodology for the key experiments required to validate a this compound labeled probe for in vivo target engagement.
Labeling of Targeting Moiety with this compound
This protocol outlines the conjugation of Cy5.5 NHS ester to a protein (e.g., an antibody).
Materials:
-
Protein to be labeled (1-2 mg/mL in a buffer free of primary amines, e.g., PBS)
-
This compound (succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Methodology:
-
Prepare the Protein: Dialyze the protein against 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to ensure the presence of deprotonated primary amines for efficient conjugation. Adjust the protein concentration to 1-2 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unconjugated dye using an SEC column pre-equilibrated with PBS. Collect the fractions containing the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5). The DOL is a critical parameter to control, as over-labeling can lead to reduced binding affinity and increased self-quenching of the dye.[5]
In Vivo Imaging in a Xenograft Tumor Model
This protocol describes the use of a Cy5.5-labeled probe for imaging a target in a tumor xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Cy5.5-labeled probe
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Methodology:
-
Animal Preparation: Anesthetize the mice using isoflurane. It is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence.
-
Probe Administration: Inject the Cy5.5-labeled probe intravenously (i.v.) via the tail vein. The optimal dose will need to be determined empirically, but a typical starting dose is 1-10 nmol per mouse.
-
Image Acquisition: Acquire a baseline image before injecting the probe. Image the mice at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues. Use appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: 675 nm, Emission: 720 nm).
-
Image Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity. Calculate the tumor-to-background ratio (TBR) at each time point.
Ex Vivo Biodistribution Study
This study is performed to quantify the distribution of the probe in various organs.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system or a system for imaging excised organs
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Euthanasia and Perfusion: At the final imaging time point, euthanize the mice. Perfuse the animals with saline to remove blood from the organs, which can interfere with fluorescence measurements.[6]
-
Organ Dissection: Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.
-
Data Quantification: Draw ROIs around each organ and measure the average fluorescence intensity. Express the data as a percentage of the injected dose per gram of tissue (%ID/g). This requires creating a standard curve from known concentrations of the labeled probe.[6]
Assessment of In Vivo Target Specificity (Blocking Study)
This experiment is crucial to demonstrate that the probe's accumulation in the target tissue is due to specific binding and not non-specific uptake.
Methodology:
-
Control and Blocking Groups: Use two groups of tumor-bearing mice.
-
Control Group: Injected with the Cy5.5-labeled probe only.
-
Blocking Group: Injected with an excess of the unlabeled targeting moiety (e.g., the unconjugated antibody) 1-4 hours prior to the injection of the Cy5.5-labeled probe. A typical blocking dose is 10- to 50-fold molar excess of the labeled probe.
-
-
Probe Administration and Imaging: Administer the Cy5.5-labeled probe and perform in vivo imaging at the predetermined optimal time point as described in the in vivo imaging protocol.
-
Data Analysis: Compare the fluorescence intensity in the tumors of the control and blocking groups. A significant reduction in the tumor fluorescence signal in the blocking group indicates that the probe's accumulation is target-specific.
Signaling Pathways and Experimental Workflows
Visualizing the biological context of target engagement is crucial for interpreting experimental results. The following diagrams, created using the DOT language for Graphviz, illustrate relevant signaling pathways and the experimental workflow for validating a Cy5.5-labeled probe.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation and is often dysregulated in cancer.
Caption: Simplified EGFR signaling cascade.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Key pathways in VEGFR2 signaling.
Experimental Workflow for In Vivo Probe Validation
The following diagram outlines the logical flow of experiments for validating a this compound labeled probe.
Caption: Workflow for probe validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cy5.5-SE
Researchers and drug development professionals handling Cy5.5-succinimidyl ester (Cy5.5-SE), a far-red fluorescent dye, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, aligning with our commitment to being your preferred source for laboratory safety information.
Chemical and Safety Data Overview
Understanding the chemical properties and potential hazards of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 753.88 g/mol [1][2] |
| Excitation Maximum (λex) | ~675 nm[3] |
| Emission Maximum (λem) | ~694 nm[3] |
| Solubility | Soluble in DMSO and DMF[1][3] |
| Purity | ≥90% to ≥95% (depending on supplier)[1] |
| Storage Temperature | -20°C, protect from light[1][3][4] |
Hazard Statements: this compound is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is also harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, including unused stock solutions, contaminated labware, and spill cleanup materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound in any form.[2][5]
2. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and absorbent pads, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound, as well as organic solvent solutions (e.g., DMSO, DMF), in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3. Decontamination of Labware:
-
Reusable glassware and equipment should be decontaminated. A common method is to rinse with a suitable solvent (such as ethanol (B145695) or acetone) to remove the fluorescent dye, followed by washing with an appropriate laboratory detergent. Collect the initial solvent rinse as hazardous liquid waste.
4. Spill Cleanup:
-
In the event of a small spill, wear appropriate PPE.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all cleanup materials into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.[6]
5. Final Disposal:
-
All generated waste must be disposed of in accordance with federal, state, and local regulations.
-
The primary recommended disposal method for this compound is through a licensed hazardous waste disposal company.[5]
-
One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Never dispose of this compound down the drain or in the regular trash.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. rndsystems.com [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cyanine 5.5, SE: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. Tips for Avoiding & Cleaning Fluorescent Dye Spills - Spectroline.com [spectroline.com]
- 7. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5-SE
In the pursuit of scientific advancement, the safety of researchers is paramount. This guide provides essential, immediate safety and logistical information for handling Cy5.5-SE, a cyanine (B1664457) dye commonly used for labeling proteins, antibodies, and other molecules in drug development and research. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as an NHS ester, is a reactive compound. The Safety Data Sheet (SDS) for similar cyanine dyes indicates that the substance may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause skin and eye irritation, and may lead to allergic skin reactions or respiratory difficulties.[1] Therefore, appropriate personal protective equipment is crucial.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Rationale |
| Handling solid (powder) this compound | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles or glasses with side shields- Particulate respirator (e.g., N95) | To prevent skin contact, eye exposure, and inhalation of the fine powder.[1][3] |
| Preparing this compound solutions | - Nitrile gloves- Lab coat- Safety goggles | To protect against splashes of the dye solution and the solvent (e.g., DMSO or DMF).[4][5] |
| Labeling reactions and purification | - Nitrile gloves- Lab coat- Safety goggles | To prevent contact with the dye and other reagents used in the procedure. |
| Handling waste and spill cleanup | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety goggles and face shield- Particulate respirator (if cleaning up powder) | To provide maximum protection during cleanup of potentially hazardous materials. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store: Store this compound in a cool, dry, and dark place, as it is light-sensitive.[6] The recommended storage temperature is typically -20°C. Keep the container tightly closed.
Experimental Protocol: Preparing a Stock Solution
This is a general protocol and may need to be adjusted based on specific experimental requirements.
-
Preparation: Before opening the vial, allow the this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: If weighing the powder, do so in a chemical fume hood or a designated area with minimal air currents to prevent the powder from becoming airborne.[3]
-
Dissolving: Add the appropriate amount of anhydrous DMSO or DMF to the vial to create a stock solution.[6][7] Vortex briefly to ensure the dye is fully dissolved.
Caption: Workflow for preparing and using this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to environmental and personal safety.
Waste Segregation and Collection
-
Solid Waste: Collect all disposable materials that have come into contact with this compound powder, such as weighing paper, pipette tips, and contaminated gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound and organic solvent waste in separate, clearly labeled hazardous waste containers.[8][9] Do not pour cyanine dye waste down the drain.[3]
-
Sharps: Dispose of any needles or other sharps used in a designated sharps container.
Waste Disposal Procedures
-
Follow your institution's and local regulations for hazardous waste disposal.[9][10]
-
Ensure all waste containers are properly sealed and labeled with the contents.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of hazardous waste.
Caption: Waste disposal workflow for this compound.
By implementing these safety and handling procedures, researchers can confidently work with this compound while maintaining a secure and protected laboratory environment.
References
- 1. biosynth.com [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
